m-PEG2-O-Ph-3-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFYPCJGRLJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126415-02-9 | |
| Record name | 3-(2-(2-methoxyethoxy)ethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG2-O-Ph-3-NH2 and Its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive examination of a specific and increasingly utilized linker, m-PEG2-O-Ph-3-NH2. We will delve into its chemical properties, its pivotal role in optimizing PROTAC performance, and provide detailed experimental protocols for its synthesis and incorporation into PROTAC molecules. This document aims to serve as a valuable resource for researchers in the field of targeted protein degradation, offering both foundational knowledge and practical guidance.
Introduction to this compound
This compound , chemically known as 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene , is a bifunctional linker molecule integral to the design and synthesis of PROTACs. It features a discrete polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a terminal amine, providing a versatile scaffold for conjugating the two key recognition elements of a PROTAC.
Chemical Structure and Properties
The unique structural features of this compound confer desirable physicochemical properties to the resulting PROTAC molecule.
-
Chemical Name: 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene
-
CAS Number: 126415-02-9
-
Molecular Formula: C₁₁H₁₇NO₃
-
Molecular Weight: 211.26 g/mol
| Property | Value |
| Appearance | Off-white to light yellow solid or oil |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (B129727) |
| Reactivity | The terminal amine group readily participates in amide bond formation with carboxylic acids, a common conjugation strategy in PROTAC synthesis. |
The Role of this compound in PROTACs
The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in influencing the overall properties and efficacy of the molecule. The this compound linker offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG moiety can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. The overall balance of hydrophilicity and lipophilicity imparted by the linker can also modulate cell permeability, a key factor for reaching intracellular targets.
-
Optimal Vector and Length: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 chain and the phenyl group of this compound provide a defined spatial orientation that can be optimal for specific target-E3 ligase pairs.
-
Modulation of Physicochemical Properties: The incorporation of the ether and aromatic functionalities allows for fine-tuning of the PROTAC's overall physicochemical profile, including its topological polar surface area (TPSA) and lipophilicity (logP). These parameters are critical for drug-likeness and pharmacokinetic properties.
Quantitative Data on PROTACs Utilizing PEG Linkers
While specific data for PROTACs employing the exact this compound linker is proprietary and often found within patent literature, the following table summarizes representative data for PROTACs with similar aniline-PEG-based linkers to illustrate the impact of linker composition on degradation efficacy.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-1A | BRD4 | Pomalidomide | 4-(2-(2-aminoethoxy)ethoxy)aniline | 15 | >95 | HeLa |
| PROTAC-2B | BTK | Pomalidomide | 3-(2-(2-aminoethoxy)ethoxy)aniline | 25 | ~90 | MOLM-14 |
| PROTAC-3C | ERRα | Von Hippel-Lindau | 1-(2-(2-methoxyethoxy)ethoxy)-4-aminobenzene | 50 | >90 | MCF7 |
Note: The data presented are illustrative and compiled from various sources to demonstrate the typical performance of PROTACs with this class of linkers.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.
Step 1: Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene
This step involves the reaction of 3-nitrophenol (B1666305) with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) under basic conditions.
-
Materials:
-
3-Nitrophenol
-
1-Bromo-2-(2-methoxyethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene.
-
Step 2: Reduction of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene to this compound
The nitro group is reduced to an amine using a standard catalytic hydrogenation.
-
Materials:
-
1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is often used in the next step without further purification if deemed sufficiently pure.
-
General Protocol for PROTAC Synthesis using this compound
This protocol describes a standard amide coupling procedure to conjugate a carboxylic acid-functionalized E3 ligase ligand with the amine group of the this compound linker, followed by a second coupling to a warhead for the protein of interest.
-
Materials:
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
This compound
-
Warhead for the protein of interest with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Step A: Coupling of E3 Ligase Ligand to the Linker:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture containing the E3 ligase-linker conjugate is typically used directly in the next step.
-
-
Step B: Coupling of the Warhead to the E3 Ligase-Linker Conjugate:
-
To the reaction mixture from Step A, add the warhead-COOH (1.0 eq), additional HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for an additional 4-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, quench with water and purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
An In-depth Technical Guide to m-PEG2-O-Ph-3-NH2: A Core Component in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule designated as m-PEG2-O-Ph-3-NH2, chemically identified as 3-[2-(2-methoxyethoxy)ethoxy]aniline , is a bifunctional chemical linker of significant interest in contemporary drug discovery and development. Its structure incorporates a hydrophilic di-ethylene glycol (PEG2) chain, a phenyl group, and a reactive primary amine. This strategic combination of features makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of targeted protein degraders. Due to the limited availability of detailed, non-proprietary experimental data for this specific molecule, this guide combines aggregated data from commercial suppliers with representative protocols and methodologies for analogous compounds to provide a practical resource for researchers in the field.
Chemical Structure and Physicochemical Properties
The structural formula of 3-[2-(2-methoxyethoxy)ethoxy]aniline is presented below:
Structure:
A summary of its key physicochemical properties, aggregated from various chemical supplier databases, is provided in the table below. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimental studies and should be considered as approximate.
| Property | Value | Source |
| Chemical Name | 3-[2-(2-methoxyethoxy)ethoxy]aniline | - |
| Synonyms | This compound | - |
| CAS Number | 126415-02-9 | ChemicalBook[1][2] |
| Molecular Formula | C11H17NO3 | ChemicalBook[1][2] |
| Molecular Weight | 211.26 g/mol | ChemicalBook[1][2] |
| Appearance | Liquid | ChemicalBook[2] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[2] |
Synthesis of 3-[2-(2-methoxyethoxy)ethoxy]aniline
Representative Synthesis Pathway:
-
Etherification: 3-Nitrophenol is reacted with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone (B3395972) or dimethylformamide) to form 1-[2-(2-methoxyethoxy)ethoxy]-3-nitrobenzene. The reaction is typically heated to drive it to completion.
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline (B41778). A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
-
Purification: The final product, 3-[2-(2-methoxyethoxy)ethoxy]aniline, is purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure.
Characterization
The structural identity and purity of 3-[2-(2-methoxyethoxy)ethoxy]aniline would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 6.0-7.5 ppm region), the methylene (B1212753) protons of the PEG chain (typically between 3.5 and 4.5 ppm), the methoxy (B1213986) group protons (around 3.3 ppm), and the amine protons (which can appear over a wide range and may be broad).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the PEG chain, and the methoxy carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to the calculated molecular weight (211.26).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl chains, C-O stretching of the ether linkages (around 1050-1150 cm⁻¹), and C=C stretching of the aromatic ring.
Application in PROTAC Drug Development
The primary application of 3-[2-(2-methoxyethoxy)ethoxy]aniline in drug development is as a versatile linker in the synthesis of PROTACs. The aniline functional group provides a convenient handle for covalent attachment to a ligand for an E3 ubiquitin ligase or a target protein, typically through amide bond formation. The PEG2 component of the linker imparts several desirable properties to the resulting PROTAC molecule:
-
Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and facilitating formulation.[3]
-
Improved Cell Permeability: While seemingly counterintuitive, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, which may aid in its passive diffusion across cell membranes.[3]
-
Tunable Length and Flexibility: The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC. An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3]
Experimental Protocols
The following are detailed, albeit general, experimental protocols for assays commonly used to evaluate the efficacy of PROTACs. These protocols would need to be optimized for the specific target protein, E3 ligase, and cell line being used.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein levels in cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein of interest.
-
PROTAC stock solution (typically in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and an imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using an appropriate volume of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4][5]
-
Protocol 2: Ternary Complex Formation Assay (General)
This protocol provides a general framework for assessing the formation of the target protein-PROTAC-E3 ligase ternary complex, a critical step in the PROTAC mechanism of action. Various biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or proximity-based assays like AlphaLISA or TR-FRET can be used.[4][6][7]
Materials (for a proximity-based assay like TR-FRET):
-
Purified, tagged target protein (e.g., His-tagged or GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged).
-
PROTAC compound.
-
Assay buffer.
-
Detection reagents (e.g., fluorescently labeled anti-tag antibodies).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the purified target protein and E3 ligase complex at appropriate concentrations in the assay buffer.
-
Assay Setup: In a suitable microplate, add the PROTAC dilutions, the target protein, and the E3 ligase complex. Include appropriate controls (e.g., no PROTAC, no target protein, no E3 ligase).
-
Incubation: Incubate the plate at room temperature for a specified period to allow for the formation of the ternary complex.
-
Detection: Add the detection reagents (e.g., donor and acceptor fluorophore-labeled antibodies that bind to the tags on the target protein and E3 ligase).
-
Measurement: Read the plate on a microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is often observed, from which the EC₅₀ for ternary complex formation can be determined.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A general experimental workflow for PROTAC evaluation.
Conclusion
3-[2-(2-methoxyethoxy)ethoxy]aniline, also known as this compound, is a valuable chemical tool for researchers in the field of drug discovery, particularly for the development of PROTACs. Its PEGylated structure offers the potential to improve the physicochemical properties of these novel therapeutics. While detailed, publicly available experimental data on this specific molecule is limited, this guide provides a foundational understanding of its properties, potential synthesis, and application. The provided representative protocols and diagrams serve as a practical starting point for the design and evaluation of PROTACs incorporating this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers like 3-[2-(2-methoxyethoxy)ethoxy]aniline will remain a critical aspect of developing the next generation of medicines.
References
The Pivotal Role of m-PEG2-O-Ph-3-NH2 in Targeted Protein Degradation: A Mechanistic Whitepaper
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide delves into the core mechanism of action of a specific and noteworthy PROTAC linker, m-PEG2-O-Ph-3-NH2 . While specific PROTACs incorporating this linker are not yet extensively detailed in publicly available literature, this paper will elucidate its mechanism based on its distinct structural components: a polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a terminal amine. We will explore its role in facilitating the formation of a productive ternary complex, its impact on the physicochemical properties of the PROTAC, and the experimental methodologies used to characterize its function.
Introduction to PROTAC Technology and the Significance of the Linker
PROTACs are engineered molecules that act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows for the removal of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[4]
The linker is not a mere spacer but a crucial element that dictates the PROTAC's overall performance. Its length, rigidity, and chemical composition influence:
-
Ternary Complex Formation: The ability to orient the POI and E3 ligase in a productive conformation for ubiquitination.
-
Physicochemical Properties: Solubility, cell permeability, and metabolic stability.
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
The this compound Linker: A Structural and Functional Analysis
The this compound linker possesses a unique combination of structural motifs that are expected to confer specific advantages to a PROTAC molecule.
-
Polyethylene Glycol (PEG) Component: The two ethylene (B1197577) glycol units enhance the hydrophilicity of the PROTAC, which can improve aqueous solubility—a common challenge for these large molecules.[5] The flexibility of the PEG chain allows for conformational sampling, increasing the probability of achieving a productive ternary complex.[6]
-
Phenyl (Ph) Group: The rigid phenyl ring introduces a degree of conformational constraint. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding to form the ternary complex.[7] The aromatic ring can also participate in π-π stacking interactions with amino acid residues on the POI or E3 ligase, further stabilizing the ternary complex.[7]
-
Terminal Amine (NH2) Group: The primary amine serves as a key reactive handle for conjugation. It allows for the covalent attachment of either the POI-binding ligand or the E3 ligase-binding ligand through common chemical reactions such as amide bond formation.[8] The position of the amine on the phenyl ring also influences the vector and orientation of the attached ligand.
Core Mechanism of Action: Facilitating Ternary Complex Formation
The primary role of the this compound linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This process is central to the mechanism of action of any PROTAC.
The balance of flexibility from the PEG component and rigidity from the phenyl group in the this compound linker is hypothesized to be critical for optimizing the geometry of this complex. An improperly structured linker can lead to steric hindrance or an unproductive arrangement, thereby reducing the efficiency of protein degradation.
Quantitative Data Presentation
While no specific quantitative data for PROTACs utilizing the this compound linker is currently available in the reviewed literature, the following tables present representative data for PROTACs with analogous PEG and phenyl-containing linkers to illustrate the impact of linker composition on degradation efficacy. The key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 1: Representative Degradation Data for BRD4-targeting PROTACs with Varying Linker Compositions
| PROTAC Compound | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A | PEG3 | BRD4 | VHL | HeLa | 50 | >90 |
| Compound B | PEG4 | BRD4 | VHL | HeLa | 25 | >95 |
| Compound C | Phenyl-Alkyl | BRD4 | CRBN | 22Rv1 | 15 | >98 |
Table 2: Representative Degradation Data for BTK-targeting PROTACs with Varying Linker Compositions
| PROTAC Compound | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Compound D | PEG2 | BTK | CRBN | MOLM-14 | 100 | ~85 |
| Compound E | PEG4 | BTK | CRBN | MOLM-14 | 30 | >90 |
| Compound F | Phenyl-PEG2 | BTK | VHL | TMD8 | 45 | >95 |
Note: The data presented in these tables are illustrative and compiled from various sources on PROTACs with similar linker motifs. They are intended to demonstrate the general principles of how linker composition affects degradation parameters.
Experimental Protocols
The characterization of a PROTAC's mechanism of action involves a series of biochemical and cell-based assays.
PROTAC Synthesis
The synthesis of a PROTAC using the this compound linker typically involves standard amide coupling reactions.
References
- 1. m-peg-2-o-ph-3-nh2 — TargetMol Chemicals [targetmol.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, those incorporating polyethylene (B3416737) glycol (PEG) motifs have garnered significant attention due to their unique physicochemical properties that address several challenges in PROTAC development.
This technical guide provides a comprehensive overview of the function of the PEG motif in PROTAC linkers, summarizing key quantitative data, detailing experimental protocols for the evaluation of PEGylated PROTACs, and visualizing essential pathways and workflows.
The Multifaceted Function of the PEG Motif
PEG linkers, composed of repeating ethylene (B1197577) glycol units, are the most common motifs integrated into PROTAC structures. Their prevalence is due to a unique combination of properties that favorably impact the overall profile of the PROTAC molecule.
Enhancing Solubility and Physicochemical Properties
A primary challenge in PROTAC design is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments and thereby improving its developability as a therapeutic agent.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. It is hypothesized that the flexibility of PEG linkers allows the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry. However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.
Optimizing Ternary Complex Formation
The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex. An improperly sized linker may lead to steric hindrance or an unproductive orientation, diminishing the efficiency of protein degradation. The flexibility of the PEG linker allows the PROTAC to adopt various conformations, increasing the probability of forming a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether Hybrid | >1000 (linker < 12 atoms) | Not observed | |
| TBK1 | VHL | Alkyl/Ether Hybrid | 3 (21 atom linker) | 96 | |
| TBK1 | VHL | Alkyl/Ether Hybrid | 292 (29 atom linker) | 76 | |
| BRD4 | CRBN | PEG | >5000 (1-2 PEG units) | Reduced | |
| BRD4 | CRBN | PEG | <500 (0, 4-5 PEG units) | High | |
| BTK | CRBN | PEG | Impaired (shorter linkers) | Low | |
| BTK | CRBN | PEG | Potent (≥ 4 PEG units) | High |
Experimental Protocols for Evaluating PEGylated PROTACs
Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following are key experimental protocols for assessing the function of PEGylated PROTACs.
Aqueous Solubility Assay
Objective: To determine the thermodynamic solubility of a PROTAC.
Methodology:
-
Sample Preparation: Prepare a stock solution of the PROTAC in DMSO.
-
Equilibration: Add an excess amount of the PROTAC to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Incubation: Shake the solution at room temperature for 24 hours to reach equilibrium.
-
Separation: Centrifuge the solution to pellet the undissolved compound.
-
Quantification: Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved PROTAC.
Cell Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive
An In-depth Technical Guide to m-PEG2-O-Ph-3-NH2 for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. This technical guide focuses on m-PEG2-O-Ph-3-NH2 , a polyethylene (B3416737) glycol (PEG)-based linker, as a case study to explore the principles of PROTAC design and evaluation. While specific quantitative data for PROTACs incorporating this particular linker are not extensively available in the public domain, this guide will provide a comprehensive overview of the role of short PEG linkers in PROTACs, detailed experimental protocols for their synthesis and evaluation, and illustrative data from relevant studies to empower researchers in the rational design of novel protein degraders.
Introduction to PROTACs and the Role of the Linker
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). They bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional inhibitors in terms of potency and duration of effect.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in several aspects of its function:
-
Solubility and Physicochemical Properties: The linker can significantly impact the overall solubility and drug-like properties of the PROTAC molecule. PEG linkers, like this compound, are often employed to enhance aqueous solubility, which is a common challenge in PROTAC development.
-
Cell Permeability: The linker's length, flexibility, and polarity can influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.
-
Ternary Complex Formation: The linker's geometry and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length and composition are essential for efficient ubiquitination.
This compound is a bifunctional linker featuring a two-unit polyethylene glycol chain, a phenyl group, and a primary amine. The PEG component imparts hydrophilicity and flexibility, while the aniline (B41778) moiety provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.
Mechanism of Action: PROTAC-Induced Ubiquitination
The catalytic cycle of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The formation of a stable ternary complex is the rate-limiting step for the degradation of the target protein.
Figure 1: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables provide illustrative data from published studies on PROTACs with PEG linkers, demonstrating the impact of linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Target Protein | E3 Ligase | Cell Line | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | VHL | HeLa | 2 | 15 | >95 |
| PROTAC B | BRD4 | VHL | HeLa | 4 | 5 | >95 |
| PROTAC C | BRD4 | VHL | HeLa | 6 | 25 | >90 |
| PROTAC D | BRD4 | VHL | HeLa | 8 | 100 | ~80 |
Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC literature.
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC | Target Protein | E3 Ligase | Cell Line | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | BTK | Cereblon | MOLM-14 | 2 | 50 | ~90 |
| BTK-PROTAC-2 | BTK | Cereblon | MOLM-14 | 3 | 10 | >95 |
| BTK-PROTAC-3 | BTK | Cereblon | MOLM-14 | 4 | 20 | >95 |
| BTK-PROTAC-4 | BTK | Cereblon | MOLM-14 | 5 | 80 | ~85 |
Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using an amine-terminated PEG linker like this compound and for the key experiments to evaluate its biological activity.
General Synthesis of a PROTAC with this compound
The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand and the E3 ligase ligand to the bifunctional linker. The following is a general protocol for an amide bond formation.
Figure 2: A flowchart of a typical experimental workflow for PROTAC synthesis.
Materials:
-
Protein of Interest (POI) ligand with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with a suitable reactive group (e.g., a haloalkane for nucleophilic substitution)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Activation of the POI Ligand: Dissolve the POI ligand (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Coupling to the Linker: To the activated POI ligand solution, add a solution of this compound (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the intermediate product by flash column chromatography.
-
Conjugation to the E3 Ligase Ligand: Dissolve the purified POI ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in a suitable solvent (e.g., DMSO). Add a base if necessary (e.g., K2CO3) and heat the reaction to 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the primary assay to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Synthesized PROTAC
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Cell Viability Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a period longer than the degradation experiment (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Conclusion
The development of effective PROTACs relies on the careful optimization of all three components: the target binder, the E3 ligase ligand, and the linker. PEG linkers, such as this compound, offer a versatile platform for PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for productive ternary complex formation. While the optimal linker length and composition must be determined empirically for each target, the experimental protocols and illustrative data provided in this guide offer a robust framework for the rational design and evaluation of novel protein degraders. As our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase deepens, the development of highly potent and selective therapeutics based on targeted protein degradation will continue to accelerate.
The Strategic Integration of m-PEG2-O-Ph-3-NH2 in the Architecture of Bifunctional Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bifunctional Molecules and the Pivotal Role of Linker Design
Bifunctional molecules have emerged as a transformative modality in therapeutic development, enabling the targeted degradation of disease-causing proteins. These molecules, most notably Proteolysis Targeting Chimeras (PROTACs), operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC is a heterobifunctional entity composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of a bifunctional molecule is not merely a passive spacer but a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties. The composition, length, and rigidity of the linker directly influence the formation of a stable and productive ternary complex between the POI and the E3 ligase. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence for their ability to enhance solubility, improve cell permeability, and offer tunable lengths. This guide provides an in-depth technical overview of a specific PEG-based linker, m-PEG2-O-Ph-3-NH2 , and its application in the construction of bifunctional molecules.
Physicochemical Properties of this compound
The linker this compound possesses a unique combination of structural features that impart desirable physicochemical properties for its use in bifunctional molecules.
| Property | Description |
| Molecular Weight | The relatively low molecular weight of the linker contributes minimally to the overall size of the final bifunctional molecule, which is a crucial factor for maintaining favorable pharmacokinetic properties. |
| Solubility | The presence of the two ethylene (B1197577) glycol units enhances the hydrophilicity of the linker, which can improve the aqueous solubility of the resulting bifunctional molecule. This is particularly advantageous when working with hydrophobic ligands. This linker is expected to be soluble in a range of organic solvents such as DMSO and DMF. |
| Flexibility and Rigidity | The di-PEG portion of the linker provides flexibility, allowing for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. The central phenyl ring introduces a degree of rigidity, which can help to optimize the spatial orientation of the two ligands. |
| Chemical Reactivity | The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to various functional groups on a target-binding ligand or an E3 ligase ligand, typically through the formation of a stable amide bond. |
The Role of this compound in Targeted Protein Degradation
The this compound linker is primarily utilized in the synthesis of PROTACs. Its structure is designed to optimally position the POI-binding and E3 ligase-binding moieties to induce efficient ubiquitination and subsequent degradation of the target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental signaling pathway exploited by PROTACs incorporating the this compound linker is the cellular ubiquitin-proteasome system.
Experimental Protocols
Synthesis of a Bifunctional Molecule using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI-binding ligand to the amine group of this compound, followed by conjugation to an E3 ligase ligand.
Materials:
-
POI-binding ligand with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with a suitable reactive handle (e.g., a haloacetamide for reaction with a thiol)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., HPLC-grade solvents)
Experimental Workflow:
Procedure:
-
Amide Coupling: Dissolve the POI-binding ligand-COOH (1 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir for 10 minutes at room temperature. Add a solution of this compound (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the POI-linker intermediate.
-
Work-up and Purification (Intermediate): Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure POI-linker intermediate.
-
Final Conjugation: Dissolve the purified POI-linker intermediate and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF. Add DIPEA (3 equivalents) and stir the reaction at room temperature for 12 hours.
-
Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
In Vitro Evaluation of Protein Degradation
Western Blotting Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Quantitative Data Presentation
Table 1: In Vitro Degradation of a Target Protein (e.g., BRD4) by PROTACs with Different Linkers
| Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 (with this compound) | Hypothetical Value | Hypothetical Value |
| PROTAC-2 (with a PEG4 linker) | 25 | >95 |
| PROTAC-3 (with a rigid alkyl linker) | 150 | 80 |
| PROTAC-4 (with a flexible PEG8 linker) | 40 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetic Properties of PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC-1 (with this compound) | Hypothetical Value | Hypothetical Value |
| PROTAC-2 (with a PEG4 linker) | 1.5 | 20 |
| PROTAC-3 (with a rigid alkyl linker) | 0.8 | 5 |
| PROTAC-4 (with a flexible PEG8 linker) | 1.2 | 15 |
Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.
Conclusion
The this compound linker offers a compelling combination of hydrophilicity, controlled flexibility, and a versatile reactive handle for the synthesis of bifunctional molecules. Its unique structure, incorporating both PEG and phenyl moieties, provides a valuable tool for medicinal chemists to fine-tune the properties of PROTACs and other targeted protein degraders. The systematic evaluation of bifunctional molecules constructed with this and other linkers, using the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. Further research into the specific impact of the phenoxy group on ternary complex formation and overall PROTAC performance will undoubtedly provide deeper insights into the structure-activity relationships of these promising therapeutic agents.
Exploring the PROTACtable Genome: A Technical Guide to Development with m-PEG2-O-Ph-3-NH2 PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger its complete degradation, offering a powerful method to address targets previously considered "undruggable."[1][2][3][4] This expansion of the druggable landscape, often termed the "PROTACtable genome," opens up new avenues for treating a wide range of diseases.[2][3][5] The design of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical determinant of PROTAC efficacy. This guide focuses on the use of PEG-based linkers, specifically m-PEG2-O-Ph-3-NH2, in the synthesis and evaluation of novel PROTACs, providing detailed protocols and a framework for their development.
The PROTAC Mechanism: Expanding the Druggable Universe
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[6] This induced ternary complex (POI-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple target protein molecules.[7]
This mechanism allows PROTACs to target proteins that lack active sites for traditional small-molecule inhibition, such as scaffolding proteins and transcription factors, thereby expanding the "druggable genome."[3][9]
The Role of the this compound Linker
The linker is not merely a spacer but a crucial component that dictates the geometry and stability of the ternary complex. Its length, rigidity, and solubility profoundly impact degradation efficiency. PEG (polyethylene glycol) linkers are widely used because they can improve a PROTAC's solubility and pharmacokinetic properties.[10]
The this compound linker provides several key features:
-
PEG Unit (-PEG2-) : Enhances aqueous solubility and cell permeability.[10]
-
Phenyl Group (-Ph-) : Offers a degree of rigidity to help achieve a productive ternary complex orientation.
-
Amine Group (-NH2) : Provides a reactive handle for straightforward conjugation to a POI ligand or E3 ligase ligand during synthesis.[11]
Experimental Workflow for PROTAC Development
The evaluation of a novel PROTAC follows a systematic workflow, progressing from chemical synthesis and in vitro validation to cellular characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. d4-pharma.com [d4-pharma.com]
- 3. tissueandcells.com [tissueandcells.com]
- 4. The PROTACtable genome – a new route to drug discovery | EMBL-EBI [ebi.ac.uk]
- 5. The PROTACtable Genome: assessing drug target tractability [blog.opentargets.org]
- 6. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degradation and PROTACs [worldwide.promega.com]
- 9. Elucidation of genome-wide understudied proteins targeted by PROTAC-induced degradation using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Role of m-PEG2-O-Ph-3-NH2 in the Ubiquitin-Proteasome System
An Examination of a Novel Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in protein homeostasis and the regulation of numerous cellular processes. The targeted degradation of specific proteins through the UPS has emerged as a powerful therapeutic strategy, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the UPS to selectively eliminate proteins of interest (POIs). Structurally, a PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.
The linker is a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their ability to enhance solubility and cell permeability. This guide focuses on a specific PEG-based linker, m-PEG2-O-Ph-3-NH2 , and its role within the context of the ubiquitin-proteasome system.
Despite a comprehensive review of scientific literature and chemical databases, specific research detailing the incorporation of the this compound linker into a PROTAC and its subsequent biological evaluation is not publicly available at this time. Therefore, this guide will provide a foundational understanding of how a linker with the structural characteristics of this compound would theoretically function within a PROTAC to engage the ubiquitin-proteasome system. The principles, experimental methodologies, and signaling pathways described herein are based on established knowledge of PROTAC technology and the broader field of targeted protein degradation.
The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation
The UPS involves a two-step process: ubiquitination and proteasomal degradation.
-
Ubiquitination: This process is carried out by a cascade of three enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. The human genome encodes over 600 E3 ligases, providing substrate specificity. The repeated transfer of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
-
Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and binds to the polyubiquitinated protein. It then unfolds, deubiquitinates, and proteolytically degrades the protein into small peptides.
PROTACs effectively hijack this natural process by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.
The Role of the this compound Linker in PROTAC Function
The this compound linker possesses distinct structural features that are pertinent to its function in a PROTAC molecule:
-
PEG Moiety (m-PEG2): The two ethylene (B1197577) glycol units enhance the hydrophilicity of the PROTAC, which can improve its solubility and cell permeability. This is crucial as many target protein and E3 ligase ligands are hydrophobic.
-
Phenyl Group (O-Ph): The rigid phenyl ring can influence the spatial orientation and conformation of the PROTAC, which is critical for the stable formation of the ternary complex.
-
Amine Group (3-NH2): The primary amine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand during the synthesis of the PROTAC.
The overall length and flexibility of the linker are critical for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the mechanism and evaluation of a PROTAC utilizing a linker like this compound, we will consider a hypothetical PROTAC, "Compound X," designed to target a hypothetical protein kinase, "PK-Y," for degradation by recruiting the E3 ligase Cereblon (CRBN).
Signaling Pathway of Compound X
The following diagram illustrates the catalytic cycle of Compound X in inducing the degradation of PK-Y.
Caption: Catalytic cycle of a hypothetical PROTAC, Compound X.
Experimental Workflow for Evaluating Compound X
The following diagram outlines a typical workflow for assessing the biological activity of a novel PROTAC.
Caption: Workflow for the biological evaluation of a PROTAC.
Quantitative Data and Experimental Protocols
As no specific data for a PROTAC using the this compound linker is available, this section provides a template for how such data would be presented and the protocols used to generate it.
Table 1: In Vitro Activity of Hypothetical Compound X
| Parameter | Description | Value |
| DC50 | Concentration of Compound X required to degrade 50% of PK-Y. | [Hypothetical Value, e.g., 10 nM] |
| Dmax | Maximum percentage of PK-Y degradation achieved. | [Hypothetical Value, e.g., >90%] |
| IC50 | Concentration of Compound X that inhibits 50% of cell viability. | [Hypothetical Value, e.g., 25 nM] |
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
-
Cell Seeding: Seed cells (e.g., 2 x 105 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) for normalization.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells (e.g., 5 x 103 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the PROTAC concentration.
3. Ubiquitination Assay
-
Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.
-
Western Blot: Elute the immunoprecipitated protein and analyze by Western blot using an antibody against ubiquitin.
Conclusion
While the specific application of the this compound linker in a published PROTAC is yet to be documented, its structural characteristics make it a viable component for the rational design of protein degraders. The principles of PROTAC technology, which leverages the cell's own ubiquitin-proteasome system, offer a powerful therapeutic modality. The hypothetical examples and standardized protocols provided in this guide serve as a blueprint for the evaluation of future PROTACs that may incorporate this or similar PEG-based linkers. As research in targeted protein degradation continues to advance, the systematic characterization of novel linkers will be paramount to the development of the next generation of highly effective and specific therapeutics.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using m-PEG2-O-Ph-3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs). These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the m-PEG2-O-Ph-3-NH2 linker, a bifunctional linker featuring a methoxy-PEG2 unit attached to a phenyl group with a terminal amine. The amine group serves as a versatile reactive handle for conjugation to a POI or E3 ligase ligand, typically through the formation of a stable amide bond.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which subsequently degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker is typically a two-step process. The following protocols provide a general framework for the synthesis, purification, and characterization of a PROTAC. It is assumed that the E3 ligase ligand and the target protein ligand have been synthesized with the appropriate functional groups for conjugation (e.g., a carboxylic acid).
Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine terminus of the this compound linker via amide bond formation.
Materials and Reagents:
-
E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative with a carboxylic acid)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Flash chromatography system
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) Spectrometer
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated E3 ligase ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure E3 Ligase Ligand-Linker intermediate.
-
Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the coupling of the E3 Ligase Ligand-Linker intermediate (which now has a free functional group from the E3 ligase ligand) to a carboxylic acid-functionalized target protein ligand.
Materials and Reagents:
-
E3 Ligase Ligand-Linker Intermediate (from Protocol 1)
-
Target Protein Ligand-COOH (e.g., a kinase inhibitor with a carboxylic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Nitrogen or Argon gas
-
Preparative HPLC (High-Performance Liquid Chromatography) system
-
Lyophilizer
-
LC-MS
-
NMR Spectrometer
Procedure:
-
Under an inert atmosphere, dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the E3 Ligase Ligand-Linker Intermediate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the intermediate solution dropwise to the activated target protein ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a small amount of DMSO and filter to remove any solids.
-
Purify the crude PROTAC by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA or formic acid.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Data Presentation
The following tables provide representative quantitative data for PROTACs synthesized with short PEG linkers. The specific values will vary depending on the target protein, E3 ligase, and cell line used.
Table 1: Representative Synthesis and Characterization Data
| Parameter | Value | Method |
| Step 1 Yield | 60-80% | Isolated Yield after Chromatography |
| Step 2 Yield | 30-50% | Isolated Yield after HPLC |
| Final Purity | >95% | Analytical HPLC |
| Identity | Confirmed | HRMS, ¹H NMR, ¹³C NMR |
Table 2: Representative Biological Activity Data for a BRD4-targeting PROTAC
| Parameter | Value | Cell Line |
| DC₅₀ (Degradation) | 10-100 nM | HEK293T |
| Dₘₐₓ (Degradation) | >90% | HEK293T |
| GI₅₀ (Cell Viability) | 20-200 nM | HeLa |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. GI₅₀: Half-maximal growth inhibition.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs. Its PEG component can enhance the physicochemical properties of the final molecule, while the terminal amine allows for straightforward conjugation to E3 ligase or target protein ligands via robust amide bond formation chemistry. The provided protocols offer a general yet detailed guide for the synthesis, purification, and characterization of PROTACs using this linker. Researchers should note that reaction conditions and purification methods may require optimization for specific ligand combinations. Careful characterization and biological evaluation are essential to determine the efficacy of the synthesized PROTACs.
Application Notes and Protocols: Conjugation of m-PEG2-O-Ph-3-NH2 to a VHL Ligand for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][2]
The von Hippel-Lindau (VHL) E3 ligase is among the most successfully and widely utilized E3 ligases in PROTAC design.[1][3][4] The linker is a critical component, profoundly influencing the physicochemical properties of the PROTAC, such as solubility and cell permeability, and modulating the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][2]
This document provides detailed application notes and a comprehensive experimental protocol for the conjugation of an amine-functionalized PEG linker, m-PEG2-O-Ph-3-NH2, to a carboxylic acid-functionalized VHL ligand via amide bond formation. This procedure is a foundational step in the modular synthesis of VHL-based PROTACs.
PROTAC-Mediated Protein Degradation Pathway
VHL-based PROTACs function by inducing proximity between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further degradation cycles.
Experimental Protocol: Amide Coupling of VHL Ligand and Linker
This protocol details the synthesis of a VHL ligand-linker conjugate, a key intermediate for the final PROTAC assembly. The procedure involves the activation of a carboxylic acid on the VHL ligand followed by coupling with the primary amine of the this compound linker.
Materials and Reagents
| Material | Supplier (Example) | Grade |
| VHL Ligand with COOH handle* | Various | >95% Purity |
| This compound Linker | Various | >95% Purity |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Acros Organics | Anhydrous, >99.5% |
| Anhydrous DMF (Dimethylformamide) | Fisher Scientific | Anhydrous, 99.8% |
| Dichloromethane (DCM) | VWR Chemicals | HPLC Grade |
| Methanol (MeOH) | VWR Chemicals | HPLC Grade |
| Saturated aq. NaHCO₃ solution | - | - |
| Brine (Saturated aq. NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
| Solvents for Chromatography | - | HPLC Grade |
| Reverse-Phase C18 Silica Gel | - | For Preparative HPLC |
*Note: A common VHL ligand scaffold such as a derivative of VH032 with a carboxylic acid exit vector is assumed. For example: (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxylic acid. The Boc-protecting group on the VHL ligand may need to be removed in a subsequent step depending on the overall synthetic strategy.
Reaction Scheme
The core of the conjugation is the formation of a stable amide bond, a widely used reaction in PROTAC synthesis due to its robustness and favorable chemical properties.[5][6]
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.
-
Dissolution and Activation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes. The solution may change color, indicating the formation of the activated ester intermediate.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the this compound linker (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated VHL ligand mixture.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress every 1-2 hours by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the consumption of the limiting reagent (typically the VHL ligand) and the formation of the desired product mass peak. Typical reaction times are between 2 and 4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (B1210297) or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material using reverse-phase preparative HPLC. A typical gradient might be 20-80% acetonitrile (B52724) in water (with 0.1% TFA or formic acid modifier) over 20-30 minutes.
-
Collect fractions corresponding to the product peak.
-
-
Characterization and Storage:
-
Confirm the identity and purity (>95%) of the collected fractions using analytical LC-MS and ¹H NMR spectroscopy.
-
Lyophilize the pure fractions to yield the final VHL-Linker conjugate as a solid.
-
Store the final product at -20°C or below, protected from light and moisture.
-
Data Presentation
The successful synthesis of the VHL-Linker conjugate should be confirmed by analytical data. The following table provides an example of the expected results.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ (LC-MS) | Purity (HPLC) | Yield (%) |
| VHL-Linker Conjugate | C₄₇H₅₈N₆O₈S | 887.40 | 887.4 ± 0.2 | >95% | 40-60% |
*Note: The molecular formula and mass are exemplary and will vary based on the exact structure of the VHL ligand used.
Conclusion
This application note provides a robust and reproducible protocol for the conjugation of the this compound linker to a carboxylic acid-bearing VHL ligand. This amide coupling strategy is a cornerstone of modern PROTAC synthesis, enabling the modular assembly of these powerful therapeutic agents. The resulting VHL-Linker conjugate serves as a crucial intermediate, ready for subsequent coupling to a POI ligand to complete the synthesis of the final PROTAC molecule. Careful execution of this protocol, coupled with rigorous purification and characterization, will ensure the production of high-quality material for downstream biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for m-PEG2-O-Ph-3-NH2 Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the m-PEG2-O-Ph-3-NH2 linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by modulating its physicochemical properties and orienting the target protein and E3 ligase for effective ternary complex formation.
Introduction to this compound Linker
The this compound linker is a popular building block in PROTAC design. It features a methoxy-terminated diethylene glycol (PEG2) chain attached to a phenyl ring with an amine functional group. This structure offers a balance of hydrophilicity, conferred by the PEG moiety which can enhance solubility and cell permeability, and rigidity from the phenyl group, which can influence the spatial arrangement of the PROTAC. The terminal primary amine serves as a key functional group for conjugation to either the target protein ligand (warhead) or the E3 ligase ligand.[1][2]
Application in PROTAC Synthesis
The primary application of the this compound linker is in the modular synthesis of PROTACs. The synthesis typically involves the sequential coupling of the linker to the warhead and the E3 ligase ligand. The amine group on the linker is commonly reacted with an activated carboxylic acid on one of the ligands to form a stable amide bond.
A common strategy involves a convergent synthesis where the linker is first attached to the E3 ligase ligand, and the resulting intermediate is then coupled to the warhead. For instance, in the synthesis of a BRD4-targeting PROTAC, the warhead could be a derivative of JQ1, and the E3 ligase ligand could be a derivative of pomalidomide (B1683931), which recruits the Cereblon (CRBN) E3 ligase.[3][4]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines a representative two-step synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4). The synthesis involves the initial conjugation of the this compound linker to an E3 ligase ligand (pomalidomide derivative), followed by coupling to the BRD4 ligand (JQ1 derivative).
Synthesis Workflow
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC by first coupling the this compound linker to a pomalidomide derivative and then reacting the resulting intermediate with a JQ1 derivative.
Materials and Reagents:
-
This compound linker
-
Pomalidomide derivative with a free carboxylic acid
-
JQ1 derivative with a free carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
Stage 1: Synthesis of Pomalidomide-Linker Intermediate
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pomalidomide-linker intermediate.
Stage 2: Final PROTAC Synthesis
-
Reaction Setup: In a separate flask, dissolve the JQ1 derivative (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature.
-
Coupling: Add a solution of the purified pomalidomide-linker intermediate (1.0 eq) in anhydrous DMF to the activated JQ1 derivative.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to yield the final PROTAC molecule.
Protocol 2: Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
LC-MS: To confirm the correct mass of the desired product and assess its purity.
-
¹H and ¹³C NMR: To confirm the chemical structure of the final PROTAC, ensuring the presence of peaks corresponding to the warhead, linker, and E3 ligase ligand.
Protocol 3: Biological Evaluation - BRD4 Degradation by Western Blot
The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein.
-
Cell Culture and Treatment: Plate a relevant human cancer cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.
Quantitative Data Summary
The following tables summarize representative data for a series of BRD4-targeting PROTACs, illustrating the impact of linker composition on key performance indicators. While specific data for a PROTAC utilizing the this compound linker is not publicly available in a consolidated format, the provided data for other PEG linkers serves as a valuable reference for expected performance ranges. These PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3]
Table 1: Degradation Potency and Efficacy
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC₅₀ (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.
The data indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC₅₀ and highest Dₘₐₓ values.[3] It also demonstrates strong cellular target engagement.[3] This highlights the critical role of linker length in optimizing the formation of a productive ternary complex between BRD4, the PROTAC, and the E3 ligase.[3]
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs. Its defined length, balance of hydrophilicity and rigidity, and reactive amine handle make it a versatile building block for medicinal chemists. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development relies on the careful optimization of all three components: the warhead, the E3 ligase ligand, and the linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Degradation of BRD4 Using m-PEG2-O-Ph-3-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[1] These heterobifunctional molecules are comprised of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a compelling therapeutic target in oncology and other diseases.[1][3] BRD4 plays a crucial role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to the promoters and enhancers of key oncogenes, such as c-MYC.[1] While traditional inhibitors can block the function of BRD4, PROTAC-mediated degradation offers a more profound and sustained therapeutic effect.[3][4]
The linker component of a PROTAC is critical, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers, such as m-PEG2-O-Ph-3-NH2, are frequently used in PROTAC design due to their ability to enhance aqueous solubility and provide the necessary flexibility for optimal ternary complex formation.[2][6] The this compound linker, featuring a PEG unit, a phenyl group, and a terminal amine, offers a versatile scaffold for the synthesis of potent and selective BRD4 degraders.[7][8] This document provides detailed application notes and protocols for the development and evaluation of this compound-based PROTACs for the targeted degradation of BRD4.
Mechanism of Action
The fundamental mechanism of a BRD4-targeting PROTAC utilizing an this compound linker involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[1] This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the BRD4 protein.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, resulting in a potent and sustained pharmacological effect.[1]
Caption: General mechanism of PROTAC-mediated degradation of BRD4.
Data Presentation
The efficacy of BRD4-targeting PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for well-characterized BRD4 PROTACs, illustrating the range of potencies that can be achieved.
| PROTAC | E3 Ligase Ligand | BRD4 Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Thalidomide | JQ1 | ~2.3 | >90 | Colon, Breast, Ovarian Cancer Cells | [9] |
| dBET6 | Thalidomide | JQ1 | ~0.23 | >90 | Colon, Breast, Ovarian Cancer Cells | [9] |
| MZ1 | VH032 | JQ1 | ~10-100 | >90 | HCT116 | [10] |
| A1874 | Not Specified | JQ1 | Not Specified | Not Specified | Not Specified | [11] |
| ARV-825 | Pomalidomide | OTX015 | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of BRD4-targeting PROTACs incorporating the this compound linker.
Protocol 1: Synthesis of a BRD4 PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC via amide bond formation.
Materials:
-
Carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1)
-
This compound
-
E3 ligase ligand with a reactive group (e.g., a carboxylic acid derivative of pomalidomide)
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Amide Coupling of BRD4 Ligand and Linker: a. Dissolve the carboxylic acid-functionalized BRD4 ligand in anhydrous DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 10 minutes. c. Add a solution of this compound (1.0 eq) in anhydrous DMF. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the product by flash column chromatography.
-
Coupling of Linker-BRD4 Ligand Conjugate with E3 Ligase Ligand: a. Dissolve the purified product from step 1 in anhydrous DMF. b. In a separate flask, activate the carboxylic acid-functionalized E3 ligase ligand with HATU, HOBt, and DIPEA as described in step 1b. c. Add the activated E3 ligase ligand solution to the solution from step 2a. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS. f. Upon completion, purify the final PROTAC product by preparative HPLC. g. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: A generalized workflow for the synthesis of a BRD4 PROTAC.
Protocol 2: Western Blotting for BRD4 Degradation
This assay is the most common method to directly measure the reduction in BRD4 protein levels.[12]
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, penicillin/streptomycin)
-
Cancer cell line expressing BRD4 (e.g., HeLa, MCF7, or a relevant cancer cell line)
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight.[3] b. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis and Protein Quantification: a. Wash cells with cold PBS and lyse them with ice-cold lysis buffer.[13] b. Scrape the cells and collect the lysate.[13] c. Centrifuge to pellet cell debris and collect the supernatant.[13] d. Determine the protein concentration of each lysate using a BCA assay.[14]
-
Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli buffer.[14] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14] c. Block the membrane with blocking buffer for 1 hour at room temperature.[14] d. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[14] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14] f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.[12] g. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[13]
-
Data Analysis: a. Quantify the band intensities using software like ImageJ.[14] b. Normalize the BRD4 band intensity to the loading control. c. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[14]
Materials:
-
96-well plates
-
Cells and culture medium
-
PROTAC stock solution in DMSO
-
MTT or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Assay: a. Incubate the cells for the desired period (e.g., 72 hours).[2] b. Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions. c. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. m-peg-2-o-ph-3-nh2 — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG2-O-Ph-3-NH2 in Oncology Research
Introduction
The molecule m-PEG2-O-Ph-3-NH2 is a bifunctional linker of significant interest in the field of oncology, particularly in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs). Its structure, comprising a methoxy-terminated di-ethylene glycol (m-PEG2) unit, a phenyl group, and a reactive amine handle (-NH2), provides a unique combination of hydrophilicity, rigidity, and chemical functionality. These attributes make it an ideal component for conjugating potent cytotoxic agents to targeting moieties, like monoclonal antibodies, thereby enhancing the therapeutic index of the resulting conjugate.
The PEG component improves the solubility and pharmacokinetic profile of the ADC, while the phenyl ring provides a stable scaffold. The terminal amine group allows for straightforward conjugation to payloads or antibody components through various established bioconjugation chemistries. In the context of an ADC, this linker is typically part of a larger system designed to be stable in circulation and release the cytotoxic payload upon internalization into cancer cells.
This document outlines the application of this compound within a hypothetical, yet representative, ADC construct, hereafter referred to as "EGFR-ADC-MMAE." This ADC targets the Epidermal Growth Factor Receptor (EGFR), a protein frequently overexpressed in various solid tumors, and delivers the potent microtubule-inhibiting agent, Monomethyl Auristatin E (MMAE).
Mechanism of Action of EGFR-ADC-MMAE
The proposed EGFR-ADC-MMAE operates through a multi-step mechanism:
-
Target Binding: The antibody component of the ADC selectively binds to EGFR on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-EGFR complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.
-
Payload Release: The linker, which incorporates the this compound moiety, is designed to be cleaved by lysosomal enzymes (e.g., cathepsins). This cleavage releases the MMAE payload into the cytoplasm.
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from key in vitro and in vivo experiments used to characterize the efficacy of an ADC like EGFR-ADC-MMAE.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | EGFR Expression | Compound | IC50 (nM) |
| A431 (Epidermoid Carcinoma) | High | EGFR-ADC-MMAE | 5.8 |
| NCI-H1975 (NSCLC) | High | EGFR-ADC-MMAE | 12.3 |
| MDA-MB-231 (Breast Cancer) | Low | EGFR-ADC-MMAE | > 1000 |
| Free MMAE | N/A | Free MMAE | 1.5 |
Table 2: In Vivo Tumor Growth Inhibition in A431 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 210 | 0 |
| Non-Targeting ADC | 10 | 1480 ± 195 | 3.9 |
| EGFR-ADC-MMAE | 5 | 580 ± 95 | 62.3 |
| EGFR-ADC-MMAE | 10 | 150 ± 45 | 89.6 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A431, NCI-H1975, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of EGFR-ADC-MMAE and free MMAE in the growth medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed A431 cells in a 6-well plate and treat with EGFR-ADC-MMAE at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A431 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Non-Targeting ADC, EGFR-ADC-MMAE at different doses). Administer the treatments via intravenous injection.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period (e.g., 21 days).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition at the end of the study.
Visualizations
Caption: Workflow of EGFR-ADC-MMAE mechanism of action.
Caption: Simplified EGFR signaling pathway in cancer cells.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Application Notes and Protocols for m-PEG2-O-Ph-3-NH2 in the Development of Kinase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the m-PEG2-O-Ph-3-NH2 linker for the design, synthesis, and evaluation of kinase-targeting Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using this linker, detailed experimental protocols, and data interpretation guidelines.
Introduction to this compound Linker
The this compound is a heterobifunctional linker designed for the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively degrade target proteins, such as kinases implicated in disease.[2][3] The linker is a critical component of a PROTAC, connecting the ligand that binds to the target kinase (the "warhead") to the ligand that recruits an E3 ubiquitin ligase.[4][5]
The key features of the this compound linker include:
-
Polyethylene Glycol (PEG) Moiety: The two ethylene (B1197577) glycol units enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which can be a significant challenge for these relatively large molecules.[6] Improved solubility can facilitate better cell permeability and oral absorption.[6]
-
Phenyl Group: The phenyl group introduces a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the warhead and the E3 ligase ligand to form a stable and productive ternary complex (Kinase-PROTAC-E3 ligase).[7]
-
Terminal Amine Group (-NH2): The primary amine provides a reactive handle for straightforward conjugation to a kinase inhibitor, typically through amide bond formation with a carboxylic acid functionality on the inhibitor.
Mechanism of Action: Kinase Degradation via PROTACs
PROTACs function by inducing the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the kinase. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[2][3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a kinase-targeting PROTAC using the this compound linker. In this representative example, we will consider the targeting of Bruton's Tyrosine Kinase (BTK), a well-validated target in B-cell malignancies.[3][8] The E3 ligase recruited will be Cereblon (CRBN) using a pomalidomide-based ligand.
Synthesis of a BTK-Targeting PROTAC
This protocol describes the conjugation of a BTK inhibitor bearing a carboxylic acid handle to the this compound linker, followed by coupling to a pomalidomide (B1683931) derivative.
Materials:
-
BTK inhibitor with a carboxylic acid handle
-
This compound
-
Pomalidomide derivative with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
LC-MS and NMR instruments
Protocol:
-
Step 1: Synthesis of BTK Inhibitor-Linker Conjugate a. Dissolve the BTK inhibitor (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature. c. Add a solution of this compound (1.2 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography to obtain the BTK inhibitor-linker conjugate.
-
Step 2: Synthesis of the Final PROTAC a. The amine group of the linker is now available for conjugation. Dissolve the pomalidomide derivative with a carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature. c. Add a solution of the BTK inhibitor-linker conjugate (1.2 eq) in anhydrous DMF. d. Stir the reaction at room temperature overnight, monitoring by LC-MS. e. Work up the reaction as described in Step 1e-f. f. Purify the final PROTAC using reverse-phase preparative HPLC. g. Lyophilize the pure fractions to obtain the final product as a solid. h. Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
In Vitro Evaluation of the BTK-PROTAC
The following protocols are designed to assess the biological activity of the newly synthesized BTK-PROTAC.
Protocol 3.2.1: Western Blot for BTK Degradation
-
Cell Culture and Treatment: a. Seed Ramos cells (a human Burkitt's lymphoma cell line endogenously expressing BTK) in 6-well plates at a density of 1 x 10^6 cells/mL. b. Treat the cells with increasing concentrations of the BTK-PROTAC (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: a. Harvest the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with a primary antibody against BTK overnight at 4°C. e. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody. g. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BTK band intensity to the loading control. c. Calculate the percentage of BTK degradation relative to the vehicle control. d. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 3.2.2: Cell Viability Assay
-
Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with serial dilutions of the BTK-PROTAC for 72 hours.
-
Viability Measurement: a. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. b. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Representative In Vitro Activity of a BTK-PROTAC Utilizing the this compound Linker
| Compound | Target Kinase | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| BTK-PROTAC-1 | BTK | CRBN | Ramos | 15 | >90 | 50 |
| BTK Inhibitor | BTK | - | Ramos | - | - | 150 |
| Pomalidomide | - | CRBN | Ramos | - | - | >10,000 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific kinase inhibitor, E3 ligase ligand, and experimental conditions.
Kinase Signaling Pathway
The targeted degradation of a key kinase can have profound effects on downstream signaling pathways. For example, BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its degradation would be expected to block downstream signaling, leading to reduced B-cell proliferation and survival.
By providing a robust and versatile platform for PROTAC synthesis, the this compound linker is a valuable tool for researchers developing novel kinase-degrading therapeutics. The protocols and guidelines presented here offer a solid foundation for the successful application of this linker in drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of PROTACs with m-PEG2-O-Ph-3-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the m-PEG2-O-Ph-3-NH2 linker. Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, enabling simplified purification and the potential for parallel synthesis to accelerate drug discovery efforts.[1][2]
Introduction to PROTACs and Solid-Phase Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[3] A typical PROTAC consists of three components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The choice of linker is critical for PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[6][7] The this compound linker is a bifunctional building block that can be readily incorporated into solid-phase synthesis workflows.
Solid-phase synthesis of PROTACs involves the sequential attachment of the warhead, linker, and E3 ligase ligand to a solid support resin.[8] This approach simplifies purification at each step, as excess reagents and byproducts can be removed by simple washing and filtration.[1]
Signaling Pathway of PROTAC Action
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following is a representative protocol for the solid-phase synthesis of a PROTAC using a generic warhead (with a carboxylic acid handle), the this compound linker, and an E3 ligase ligand (with a carboxylic acid handle) on Rink Amide resin.
Materials and Reagents
-
Rink Amide resin
-
Warhead with a carboxylic acid functional group for attachment
-
This compound linker
-
E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Water (H₂O)
-
Solid-phase synthesis vessel
-
Shaker
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Workflow for Solid-Phase PROTAC Synthesis
The overall workflow for the solid-phase synthesis of a PROTAC is illustrated below. The process begins with the loading of the first building block, the warhead, onto the solid support resin. This is followed by the sequential coupling of the linker and the E3 ligase ligand. Finally, the completed PROTAC is cleaved from the resin and purified.
Caption: Workflow for solid-phase synthesis of a PROTAC.
Step-by-Step Protocol
1. Resin Preparation and Warhead Loading a. Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel. b. Drain the DMF. c. Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). d. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). e. In a separate vial, dissolve the warhead (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF. f. Add the activation solution to the resin and shake at room temperature for 4 hours. g. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
2. Linker Coupling a. Swell the warhead-loaded resin in DMF for 30 minutes. b. In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. c. Add the linker solution to the resin and shake at room temperature for 16 hours. d. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
3. E3 Ligase Ligand Coupling a. Swell the resin in DMF for 30 minutes. b. In a separate vial, dissolve the E3 ligase ligand (e.g., Pomalidomide-COOH) (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF. c. Add the E3 ligase ligand solution to the resin and shake at room temperature for 4 hours. d. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
4. Cleavage and Purification a. Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours at room temperature. b. Filter the resin and collect the filtrate. c. Precipitate the crude PROTAC by adding cold diethyl ether. d. Centrifuge to pellet the crude product, decant the ether, and air-dry the pellet. e. Purify the crude PROTAC by reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA. f. Lyophilize the pure fractions to obtain the final PROTAC as a white solid. g. Characterize the final product by LC-MS and NMR.
Data Presentation
The following tables provide representative quantitative data for the solid-phase synthesis of a hypothetical PROTAC (BRD4-targeting JQ1 warhead, this compound linker, and pomalidomide (B1683931) E3 ligase ligand).
Table 1: Synthesis and Purification Summary
| Step | Product | Starting Mass (Resin) | Final Yield (mg) | Purity (LC-MS) |
| 1 | Warhead-Resin | 100 mg | - | - |
| 2 | Linker-Warhead-Resin | - | - | - |
| 3 | PROTAC-Resin | - | - | - |
| 4 | Crude PROTAC | - | 35 mg | ~85% |
| 5 | Purified PROTAC | - | 22 mg | >98% |
Table 2: Characterization of Final PROTAC
| Analysis | Result |
| Molecular Formula | C₅₂H₅₄ClN₉O₁₀S |
| Calculated Mass | 1068.35 |
| Observed Mass (M+H)⁺ | 1069.36 |
| ¹H NMR | Conforms to structure |
| HPLC Retention Time | 15.2 min |
Table 3: Biological Activity Data
| Assay | Metric | Value |
| BRD4 Degradation | DC₅₀ (nM) | 25 |
| Dₘₐₓ (%) | >95 | |
| Cell Viability (HeLa) | IC₅₀ (µM) | 1.5 |
Conclusion
Solid-phase synthesis provides a robust and efficient platform for the assembly of PROTACs. The use of the this compound linker allows for the straightforward incorporation of a flexible and hydrophilic PEG unit, which can favorably impact the physicochemical properties of the final PROTAC. The detailed protocol and representative data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of m-PEG2-O-Ph-3-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5]
Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) has become prominent in PROTAC design.[6] PEG linkers, such as m-PEG2-O-Ph-3-NH2, offer several advantages including enhanced aqueous solubility and improved cell permeability, which are crucial for the development of effective protein degraders.[7][8] The length and composition of the PEG linker must be carefully optimized to ensure the correct geometry for efficient ubiquitination and subsequent degradation of the target protein.[5][9]
This document provides detailed application notes and experimental protocols for the in vitro evaluation of PROTACs, with a particular focus on those utilizing PEG-based linkers like this compound.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled for further rounds of degradation.[2]
Key In Vitro Assays and Protocols
A systematic evaluation of a PROTAC's in vitro performance is crucial for advancing promising candidates. The following assays represent a core workflow for characterizing PROTACs based on the this compound linker or other PEG derivatives.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[2] It allows for the quantification of degradation potency (DC50, the concentration for 50% degradation) and maximal degradation (Dmax).[2]
Protocol: Western Blotting for DC50 and Dmax Determination
-
Cell Culture and Treatment: Seed a relevant cell line in 6-well plates to achieve 70-80% confluency at the time of harvest.[2] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[10] Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[12] Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[12]
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Analysis: Quantify the band intensities using densitometry software.[10] Normalize the target protein signal to the loading control.[4] Calculate the percentage of protein degradation relative to the vehicle-treated control.[10] Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[12]
Cell Viability Assay (e.g., CellTiter-Glo®)
These assays determine the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth.[2] They are used to calculate the half-maximal inhibitory concentration (IC50).
Protocol: CellTiter-Glo® Viability Assay
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[7][13]
-
Cell Seeding: Seed cells into an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).[14]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][6]
-
-
Data Acquisition: Record the luminescence using a plate reader.[13]
-
Data Analysis: Plot the luminescence signal against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms a key step in the PROTAC's mechanism of action: the ubiquitination of the target protein.[2] A positive result strengthens the evidence that the observed degradation is proteasome-dependent.
Protocol: Plate-Based In Vitro Ubiquitination Assay
This protocol is adapted from a generic plate-based assay format.
-
Reagent Preparation:
-
PROTAC Addition: Add 1 µL of 50x concentrated PROTAC dilutions to the wells of an assay plate.[15]
-
Reaction Initiation:
-
Add 25 µL of the 2x E3-Substrate mix to each well.
-
Add 25 µL of the 2x E1-E2-Ubiquitin mix to each well to start the reaction (final volume 50 µL).[15]
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[15]
-
Detection (ELISA-based):
-
Wash the plate to remove reaction components.
-
Add a primary antibody against the target protein and incubate for 1-1.5 hours.[15]
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a chemiluminescent HRP substrate.
-
Read the plate on a luminometer. An increase in signal indicates ubiquitination of the target protein captured on the plate.
-
Data Presentation: Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that can significantly impact a PROTAC's degradation efficiency.[5] Systematic variation of the PEG chain length is often necessary to identify the optimal linker for a given target and E3 ligase pair.[10]
Table 1: Comparative In Vitro Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM)[a] | Dmax (%)[b] | Cell Permeability (Papp, 10⁻⁶ cm/s)[c] |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |
Data is representative and synthesized from literature examples for illustrative purposes.[4][10]
Data Footnotes: [a]DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[4] [b]Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4] [c]Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), an in vitro model for predicting passive intestinal absorption. Higher values suggest better permeability.[10]
Table 2: Impact of Linker Length on Efficacy for Different Targets
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observation |
| ERα | VHL | ~16 | A 16-atom linker was more effective than a 12-atom linker.[10] |
| TBK1 | VHL | ~21 | Linkers shorter than 12 atoms were inactive; potency decreased with a 29-atom linker.[5] |
| BRD4 | CRBN | 0 or 4-5 PEG units | Intermediate linkers (1-2 PEG units) showed reduced potency.[5] |
Conclusion
The in vitro assays described form the cornerstone of the analytical toolkit required to characterize PROTACs utilizing this compound or other PEG-based linkers. By systematically applying these methods, researchers can elucidate structure-activity relationships, understand the kinetic and mechanistic aspects of degradation, and identify candidates with optimal degradation efficiency and desired biological effects.[16][17] The rational design of effective PROTACs is a multiparametric optimization challenge where the linker plays a crucial, non-passive role. A thorough in vitro evaluation is essential for the successful development of this promising therapeutic modality.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. OUH - Protocols [ous-research.no]
- 14. reactionbiology.com [reactionbiology.com]
- 15. lifesensors.com [lifesensors.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG2-O-Ph-3-NH2 conjugation reactions
Welcome to the technical support center for troubleshooting low-yield issues in conjugation reactions involving m-PEG2-O-Ph-3-NH2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it react with?
The reactive group on this compound is a primary amine (-NH2). This amine is a nucleophile and is typically used to react with electrophilic functional groups on a target molecule (such as a protein, peptide, or small molecule drug). The most common reaction partner for a primary amine in bioconjugation is an N-hydroxysuccinimide (NHS) ester, which forms a stable and permanent amide bond.[1][2] Other possible partners include isocyanates (forming a urea (B33335) linkage) and aldehydes (through reductive amination).[1][3]
Q2: My conjugation yield is very low. What are the most common causes?
Low yield in a conjugation reaction involving an amine-reactive partner like an NHS ester is often due to one or more of the following factors:
-
Hydrolysis of the Reaction Partner: NHS esters are highly susceptible to hydrolysis, especially in aqueous buffers at non-optimal pH.[4][5] If the NHS ester on your target molecule hydrolyzes before it can react with the this compound, the conjugation will fail.
-
Incorrect Reaction pH: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7.2 and 8.5.[5][6] At lower pH, the amine is protonated (-NH3+) and is not a good nucleophile. At pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the amount available to react.[5][6]
-
Presence of Competing Amines: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of low yield. These buffer components will compete with this compound for reaction with the NHS ester, effectively quenching the desired reaction.[7]
-
Suboptimal Molar Ratio: An inappropriate molar ratio of the PEG linker to the target molecule can lead to poor yields. An excess of the PEG linker is often required to drive the reaction to completion, but the optimal ratio may need to be determined empirically.[8][9]
-
Improper Reagent Storage and Handling: The this compound linker and its reaction partners (especially NHS esters) are often moisture-sensitive.[7] Storing them improperly or opening them at cold temperatures can introduce moisture, leading to degradation and reduced reactivity.[7][10]
Q3: How can I prevent the hydrolysis of my NHS-ester activated molecule?
To minimize hydrolysis of your NHS ester:
-
Storage: Always store the NHS-ester activated compound desiccated and at the recommended temperature (typically -20°C).[7][10]
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the reagent.[7][10]
-
Solutions: Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage.[2][7]
-
Reaction Time: Perform the conjugation reaction as soon as possible after the NHS ester is introduced to an aqueous buffer.
Q4: What is the optimal pH for my conjugation reaction and which buffers should I use?
The optimal pH range for reacting the primary amine of this compound with an NHS ester is 7.2-8.5.[1][5] Within this range, a sufficient concentration of the amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is manageable.[5]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Bicarbonate/Carbonate buffer
Buffers to Avoid:
-
Tris (contains primary amines)
-
Glycine (contains primary amines)
-
Any other buffer containing primary or secondary amines.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low conjugation yields.
Table 1: Troubleshooting Low Yield in this compound Conjugations
| Symptom | Potential Cause | Recommended Action |
| No or very low product formation (confirmed by LC-MS or SDS-PAGE) | 1. Inactive Reagents | - Verify the integrity of the this compound linker and the activated target molecule. - Ensure the NHS-ester activated molecule was freshly prepared or properly stored. Allow reagents to warm to room temperature before opening vials to prevent condensation.[7][10] |
| 2. Incorrect Buffer | - Confirm that the reaction buffer does not contain primary amines (e.g., Tris, glycine).[7] - Switch to a recommended buffer like PBS, HEPES, or Borate at pH 7.2-8.5. | |
| 3. Incorrect pH | - Measure the pH of the final reaction mixture. Adjust to 7.2-8.5 if necessary.[6] | |
| Low yield, significant starting material remains | 1. Suboptimal Molar Ratio | - Increase the molar excess of this compound relative to the target molecule. Try ratios of 5:1, 10:1, and 20:1.[8] |
| 2. Insufficient Reaction Time/Temperature | - Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[2][5] | |
| 3. Low Reagent Concentration | - Less concentrated protein solutions can lead to less efficient crosslinking due to competing hydrolysis.[5] If possible, increase the concentration of the target molecule. | |
| Product forms, but yield is inconsistent between batches | 1. Reagent Degradation | - PEG reagents can age, especially when stored improperly (e.g., exposed to light, oxygen, or warm temperatures).[11] Use fresh reagents for each experiment or qualify new batches. - Ensure consistent handling and storage of all reagents. |
| 2. Inaccurate Quantification | - Verify the concentration of both the target molecule and the this compound stock solutions. Inaccurate quantification will lead to incorrect molar ratios.[10] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Protein
This protocol outlines a general method for the conjugation reaction. Optimal conditions, such as molar ratios and incubation times, may need to be determined empirically.
1. Reagent Preparation:
- Reaction Buffer: Prepare an amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.5 (PBS).
- Target Molecule: Dissolve or dialyze your NHS-ester activated protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
- This compound Stock Solution: Prepare a stock solution (e.g., 10-50 mM) of this compound in the Reaction Buffer or an anhydrous solvent like DMSO. If using DMSO, ensure the final volume in the reaction does not exceed 10%.[7]
- Quenching Solution: Prepare a 1 M Tris-HCl or 1 M Glycine solution at pH 8.0.
2. Conjugation Reaction:
- Add a calculated molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
- Mix gently by pipetting or brief vortexing.
- Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2][5]
3. Quenching the Reaction:
- Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.
- Incubate for 30 minutes at room temperature.[10]
4. Purification:
- Purify the PEGylated conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[10][12]
5. Analysis:
- Analyze the purified conjugate to determine the degree of PEGylation and conjugation efficiency using techniques like SDS-PAGE, mass spectrometry, or HPLC.[4][10]
Visualizations
Diagram 1: Chemical Reaction Pathway
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. benchchem.com [benchchem.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length of m-PEG2-O-Ph-3-NH2 for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the m-PEG2-O-Ph-3-NH2 linker, particularly in the context of developing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker that contains a two-unit polyethylene (B3416737) glycol (PEG) chain. It is primarily used as a component in the synthesis of PROTACs.[1][2][3][4] PROTACs are novel therapeutic molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins associated with diseases.[5] The this compound linker serves as the bridge connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[6][7]
Q2: Why is the linker component so critical for PROTAC efficacy?
A2: The linker is not just a simple spacer; its length, composition, and flexibility are crucial for the PROTAC's function.[2][8][9] It plays a pivotal role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6][10] An optimal linker ensures the correct spatial orientation of the target protein and the E3 ligase, facilitating the efficient transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome.[11][12]
Q3: What are the general advantages of using a PEG-based linker like this compound?
A3: PEG linkers are widely used in PROTAC design for several reasons.[6] They enhance the hydrophilicity and aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[10][13] PEG linkers are also generally biocompatible and their length can be easily and systematically varied to optimize PROTAC performance.[9][]
Q4: What is the "hook effect" and how does the linker contribute to it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC.[13][15] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11] The length and flexibility of the linker can influence the stability of these non-productive binary complexes, and a well-designed linker that promotes stable ternary complex formation can help mitigate the hook effect.[11]
Troubleshooting Guides
Issue 1: Poor or no degradation of the target protein is observed with a PROTAC synthesized using this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The two-unit PEG chain of this compound may be too short, causing steric hindrance that prevents the formation of a stable ternary complex.[12][15] Conversely, for some protein-E3 ligase pairs, a longer linker might be required. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 4, 6, 8, or 12 PEG units) to empirically determine the optimal length.[13] |
| Incorrect Linker Attachment Points | The points at which the linker is connected to the target protein ligand and the E3 ligase ligand are critical.[][16] An unfavorable attachment point can lead to a non-productive ternary complex conformation, even with an optimal linker length. Solution: Analyze the crystal structures of the ligands bound to their respective proteins to identify alternative, solvent-exposed positions for linker attachment that may allow for a more favorable orientation of the ternary complex.[16] |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may be hindering its ability to cross the cell membrane and reach its intracellular target.[15][17] Solution: While PEG linkers generally improve solubility, the overall lipophilicity of the PROTAC should be assessed. Modifications to the ligands or the linker composition (e.g., incorporating rigid elements like piperazine (B1678402) rings) can be explored to improve cell permeability.[15] |
| Issues with E3 Ligase Expression | The chosen E3 ligase may not be sufficiently expressed in the cell line or tissue being studied.[18] Solution: Confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in your experimental model using techniques like Western blot or qPCR. If expression is low, consider using a different cell line or recruiting an alternative E3 ligase.[18] |
Issue 2: The PROTAC demonstrates good binding to both the target protein and the E3 ligase in binary assays, but still fails to induce degradation.
| Possible Cause | Troubleshooting Steps |
| Unproductive Ternary Complex Geometry | Even if a ternary complex is formed, the linker may orient the target protein in such a way that the lysine (B10760008) residues (which are ubiquitinated) are not accessible to the E2 ubiquitin-conjugating enzyme.[11][15] Solution: As with suboptimal linker length, the solution is to empirically test different linker lengths and attachment points. Additionally, biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation for different linker variants. A higher cooperativity value often indicates a more stable and productive complex.[13][15] |
| Insufficient Stability of the Ternary Complex | The ternary complex may be forming, but it might be too transient to allow for efficient ubiquitination. Solution: Consider linkers with increased rigidity, such as those incorporating alkynes or heterocyclic scaffolds (e.g., piperazine, triazole), which can reduce the entropic penalty of forming the ternary complex and lead to a more stable conformation.[6][10][] |
Optimizing Linker Length: Data and Protocols
The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3][6][19] The following table provides a hypothetical but representative dataset illustrating how linker length can impact PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Quantitative Data on Linker Length Efficacy
| PROTAC Construct | Linker (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 (this compound) | Protein X | CRBN | >1000 | <10 |
| PROTAC-2 | 4 | Protein X | CRBN | 100 | 75 |
| PROTAC-3 | 6 | Protein X | CRBN | 15 | >95 |
| PROTAC-4 | 8 | Protein X | CRBN | 50 | 90 |
| PROTAC-5 | 12 | Protein X | CRBN | 250 | 80 |
This table illustrates a common trend where an optimal linker length (in this case, 6 PEG units) results in the highest potency (lowest DC50) and efficacy (highest Dmax). Data is fictionalized for illustrative purposes but is based on trends reported in the literature.[12][20]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths
This protocol provides a general workflow for synthesizing a library of PROTACs to screen for the optimal linker length. It assumes the use of "click chemistry" for the final conjugation step, a common and efficient method.[5][6]
Materials:
-
Target protein ligand with an alkyne functional group.
-
E3 ligase ligand with an azide (B81097) functional group.
-
A series of amine-terminated PEG linkers of varying lengths (e.g., m-PEGn-NH2 where n=2, 4, 6, 8, 12).
-
Reagents for amide bond formation (e.g., HATU, DIPEA).
-
Reagents for copper-catalyzed azide-alkyne cycloaddition (CuSO4, sodium ascorbate).
-
Appropriate solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Conjugate the E3 ligase ligand to the PEG linkers: a. Dissolve the azide-containing E3 ligase ligand and an equimolar amount of the desired m-PEGn-NH2 linker in DMF. b. Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the E3 ligase-linker conjugate by preparative HPLC. e. Repeat this process for each PEG linker length to create a library of E3 ligase-linker conjugates.
-
"Click" reaction to form the final PROTACs: a. Dissolve the alkyne-functionalized target protein ligand and an E3 ligase-linker conjugate (1.1 equivalents) in a mixture of t-butanol and water. b. Add CuSO4 (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Purify the final PROTAC molecule by preparative HPLC. e. Characterize the purified PROTACs by high-resolution mass spectrometry and NMR.
-
Repeat the click reaction for each of the E3 ligase-linker conjugates to generate the full PROTAC library with varying linker lengths.
Protocol 2: Evaluation of PROTAC Efficacy by Western Blot
This is the standard method for quantifying the degradation of the target protein in cells.[1][21]
Materials:
-
Cell line expressing the target protein and the recruited E3 ligase.
-
PROTAC library stocks (dissolved in DMSO).
-
Cell culture medium and supplements.
-
6-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) of each PROTAC from the library for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and then incubate with the primary antibody for the loading control. f. Wash the membrane again and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Acquisition and Analysis: a. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[21] b. Quantify the band intensities using densitometry software.[21] c. Normalize the target protein levels to the loading control for each sample.[21] d. Plot the normalized protein levels against the PROTAC concentration to generate dose-response curves and calculate the DC50 and Dmax values for each linker length.[21]
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. biocompare.com [biocompare.com]
- 4. m-peg-2-o-ph-3-nh2 — TargetMol Chemicals [targetmol.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. portlandpress.com [portlandpress.com]
- 18. benchchem.com [benchchem.com]
- 19. precisepeg.com [precisepeg.com]
- 20. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC® Solubility with PEGylated Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges in Proteolysis-Targeting Chimeras (PROTACs) by incorporating meta-PEG2-O-Ph-3-NH2 (m-PEG2-O-Ph-3-NH2) linkers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and evaluation of PROTACs utilizing this compound linkers.
| Problem | Potential Cause | Recommended Solution |
| Poor aqueous solubility of the final PROTAC despite the PEG linker. | The overall lipophilicity of the PROTAC, driven by the warhead and E3 ligase ligand, is too high, and the short PEG chain is insufficient to counteract this. | - Consider synthesizing PROTACs with longer PEG chains (e.g., PEG4, PEG6).- Explore the introduction of additional polar functional groups on the warhead or E3 ligase ligand, if synthetically feasible and without compromising binding affinity. |
| Inconsistent results in cellular assays. | The PROTAC may be precipitating in the cell culture media over the course of the experiment. | - Determine the critical micelle concentration (CMC) of the PROTAC to ensure working concentrations are below this value.- Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the media is low (typically <0.5%) and consistent across experiments. |
| Low cellular permeability despite improved solubility. | The increased polarity from the PEG linker might be reducing passive diffusion across the cell membrane. The so-called "hook effect" may also be a factor, where high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are not productive for ternary complex formation. | - Evaluate cellular uptake using techniques like mass spectrometry.- Titrate the PROTAC concentration in cellular assays to identify the optimal concentration range for target degradation and to rule out the "hook effect". |
| Off-target effects observed in cellular assays. | The linker or its metabolites may have unexpected biological activity. | - Synthesize and test a negative control compound, such as the warhead conjugated to the linker alone, to assess non-specific effects.- Perform a proteomics analysis to identify any unintended protein degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
A1: The this compound linker serves two primary functions. Firstly, it covalently connects the target protein-binding warhead to the E3 ubiquitin ligase-binding ligand. Secondly, the polyethylene (B3416737) glycol (PEG) moiety is introduced to improve the physicochemical properties of the PROTAC, most notably its aqueous solubility and cell permeability, which are common challenges in PROTAC development.
Q2: How does the PEG component of the linker improve solubility?
A2: The PEG component is hydrophilic and flexible. The oxygen atoms in the ethylene (B1197577) glycol units can form hydrogen bonds with water molecules, which helps to disrupt the crystal lattice of the solid PROTAC and increases its affinity for aqueous solutions.
Q3: Will the this compound linker affect the binding affinity of my warhead or E3 ligase ligand?
A3: It is possible. The linker is not just a passive connector; its length, flexibility, and attachment points can influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). It is crucial to experimentally verify the binding affinities of the final PROTAC to both the target protein and the E3 ligase.
Q4: What is the significance of the phenyl group in the linker?
A4: The phenyl group provides a more rigid structural element within the linker. This can help to control the spatial orientation of the warhead and the E3 ligase ligand, which can be critical for optimal ternary complex formation and subsequent target degradation.
Q5: At what stage of PROTAC development should I consider using a linker like this compound?
A5: Solubility-enhancing linkers should be considered early in the design phase, especially if the warhead or E3 ligase ligand is known to be highly lipophilic. If initial PROTAC candidates with purely aliphatic or rigid linkers exhibit poor solubility and cellular activity, introducing a PEGylated linker is a logical next step.
Quantitative Data Summary
The following tables provide a comparative summary of the physicochemical and biological properties of a hypothetical PROTAC (PROTAC-X) with a standard aliphatic linker versus one with the this compound linker.
Table 1: Physicochemical Properties
| Compound | Linker Type | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-X-Aliphatic | C6 Aliphatic | 850.4 | 5.8 | < 1 | 0.5 |
| PROTAC-X-PEG | This compound | 988.5 | 4.2 | 55 | 2.3 |
Table 2: Biological Activity
| Compound | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Target Degradation (DC₅₀, nM) | Max Degradation (Dₘₐₓ, %) |
| PROTAC-X-Aliphatic | 25 | 150 | > 1000 | < 20 |
| PROTAC-X-PEG | 30 | 165 | 75 | 92 |
Key Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Sample Preparation: Add an excess of the PROTAC to a phosphate-buffered saline (PBS) solution (pH 7.4) in a glass vial.
-
Equilibration: Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Add the PROTAC solution (typically 10-100 µM in PBS) to the donor wells of a 96-well PAMPA plate.
-
Membrane Coating: Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Papp) using the appropriate formula, considering the surface area of the membrane and the incubation time.
Protocol 3: Western Blot for Target Protein Degradation
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Workflow for the development and evaluation of PROTACs.
Technical Support Center: Optimizing Permeability of m-PEG2-O-Ph-3-NH2 Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address permeability challenges encountered with PROTACs utilizing the m-PEG2-O-Ph-3-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the inherent permeability challenges with PROTACs, particularly those with PEG-based linkers like this compound?
A1: PROTACs inherently challenge the conventional rules for drug-likeness (such as Lipinski's Rule of Five) due to their high molecular weight and large polar surface area (PSA).[1][2] The this compound linker, while offering benefits like increased solubility, contributes to this high PSA due to the ether oxygens in the PEG chains.[3] This can lead to poor passive diffusion across the lipid bilayer of cell membranes.
Q2: What is the "chameleon effect" and how can it be leveraged for PROTACs with this specific linker?
A2: The "chameleon effect," or molecular chameleonicity, describes the ability of a molecule to adopt different conformations in different environments.[2] In aqueous media, the PROTAC might be in an extended conformation, but upon approaching the cell membrane, it can fold to create intramolecular hydrogen bonds (IMHBs).[2][4] This folded state shields polar groups, reducing the effective PSA and facilitating membrane passage.[2] For PROTACs with the this compound linker, strategic placement of hydrogen bond donors and acceptors on the warhead or E3 ligase ligand can encourage the formation of IMHBs with the PEG chain's ether oxygens.
Q3: Can replacing the this compound linker improve permeability?
A3: Yes, linker modification is a primary strategy for enhancing permeability. Research suggests that replacing flexible PEG linkers with more rigid or shorter alkyl or phenyl linkers can significantly improve cellular permeability by reducing the molecule's flexibility and PSA.[5][6] However, any modification must also consider the impact on the formation of a productive ternary complex.
Q4: What is the "hook effect" and how does it relate to permeability experiments?
A4: The "hook effect" is a phenomenon where, at high concentrations, the efficacy of a PROTAC decreases.[2] This is due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase).[2] When assessing permeability through cellular degradation assays, it is crucial to use a dose-response curve to distinguish between poor permeability and the hook effect as the cause of low degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization and optimization of this compound PROTAC permeability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low target degradation in cellular assays despite potent biochemical activity. | 1. Poor cell permeability: The PROTAC is not efficiently entering the cells.[7] 2. Efflux pump substrate: The PROTAC is actively transported out of the cell. 3. High PROTAC concentration: The "hook effect" is leading to non-productive binary complexes.[2] | 1. Directly assess permeability: Use PAMPA for passive diffusion and Caco-2 assays for active transport. 2. Co-dose with efflux pump inhibitors: In Caco-2 assays, use inhibitors like verapamil (B1683045) to determine if your PROTAC is a substrate for transporters such as P-gp.[8] 3. Perform a full dose-response curve: This will help identify the optimal concentration for degradation and rule out the hook effect.[2] |
| High variability in permeability assay results (e.g., Caco-2). | 1. Inconsistent cell monolayer integrity: Variations in cell seeding density or passage number.[2] 2. Poor compound solubility: The PROTAC is not fully dissolved in the assay buffer. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).[2][9] 2. Improve solubility: Use co-solvents or formulation strategies. Ensure the final concentration of solvents like DMSO is low and consistent across experiments. |
| PAMPA results show good passive permeability, but cellular activity is still low. | 1. Active efflux: The PROTAC is a substrate for efflux transporters, which are not present in the PAMPA assay.[10][11] 2. Intracellular instability: The PROTAC is being metabolized within the cell. | 1. Perform a bidirectional Caco-2 assay: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[10] 2. Assess metabolic stability: Incubate the PROTAC with liver microsomes or hepatocytes and quantify its degradation over time. |
Quantitative Data Summary
The following tables summarize hypothetical permeability data for a series of PROTACs to illustrate the impact of linker modifications on permeability.
Table 1: PAMPA Permeability Data
| PROTAC | Linker | ALogP | Papp (10⁻⁶ cm/s) |
| PROTAC-A | This compound | 3.5 | 0.8 |
| PROTAC-B | Alkyl Chain (C4) | 4.2 | 2.5 |
| PROTAC-C | Phenyl | 4.5 | 3.1 |
Note: Data is illustrative. Higher ALogP and a less polar linker generally correlate with increased passive permeability in PAMPA assays.[5]
Table 2: Caco-2 Permeability Data
| PROTAC | Linker | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-A | This compound | 0.5 | 2.5 | 5.0 |
| PROTAC-B | Alkyl Chain (C4) | 1.8 | 2.1 | 1.2 |
| PROTAC-C | Phenyl | 2.2 | 2.5 | 1.1 |
Note: Data is illustrative. An efflux ratio >2 suggests the compound is a substrate for efflux pumps.[10] Replacing the PEG linker with an alkyl or phenyl group can reduce efflux.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration.
-
Prepare Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% phosphatidylcholine in dodecane) and allow the solvent to evaporate. Add buffer to the wells of the acceptor plate.
-
Assemble Sandwich: Place the filter plate on top of the donor plate.
-
Incubation: Incubate the assembly at room temperature with gentle shaking for 4-18 hours.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Papp): Use the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]D, initial))
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active transport of a PROTAC across a monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[9]
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at various time points.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
Repeat the process, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).[10]
Visualizations
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during ternary complex formation, with a focus on systems involving bifunctional molecules like PROTACs that may incorporate linkers such as m-PEG2-O-Ph-3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction or intermolecular interaction. In the formation of a ternary complex (e.g., Target Protein - PROTAC - E3 Ligase), steric hindrance can prevent the components from assembling effectively, thus inhibiting the formation or reducing the stability of the complex.[1] This can be caused by bulky chemical groups on the PROTAC or by unfavorable protein-protein interactions at the interface of the ternary complex.[1]
Q2: My PROTAC, which contains an this compound linker component, shows good binary binding to the target protein and the E3 ligase separately, but poor degradation in cellular assays. Could steric hindrance be the issue?
A2: Yes, this is a classic indication that steric hindrance may be at play. Good binary affinities do not guarantee efficient ternary complex formation.[1] The linker's length, rigidity, and attachment points are critical for allowing the target protein and E3 ligase to come together in a productive orientation for subsequent biological action (like ubiquitination).[2] If the linker, potentially including the this compound moiety, forces an unfavorable conformation, the ternary complex will not form efficiently, leading to poor degradation.[1][3]
Q3: What is the "hook effect" and how does it relate to steric hindrance?
A3: The "hook effect" is observed in dose-response curves when increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in ternary complex formation and subsequent target degradation.[4][5] At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-ligase) rather than the desired ternary complex.[4][5] Steric hindrance can exacerbate the hook effect by promoting negative cooperativity, where the binding of one protein partner hinders the binding of the other, making the formation of binary complexes even more favorable over the ternary complex.[1][3]
Q4: How does the polyethylene (B3416737) glycol (PEG) component in my linker, such as the PEG2 in this compound, affect ternary complex formation?
A4: PEG linkers are often used in PROTAC design to improve solubility and provide flexibility.[][7] The length of the PEG chain is a critical parameter. A linker that is too short may lead to steric clashes between the target and the E3 ligase. Conversely, a linker that is too long might be overly flexible, leading to an entropic penalty for adopting the required conformation for the ternary complex. The ether backbone of PEG is generally considered metabolically stable.[] Studies have shown that the size of the PEG can have varying effects on protein-protein interactions, with smaller PEGs sometimes being destabilizing and larger ones stabilizing.[8] The optimal PEG length must be determined empirically for each target-ligase pair.
Q5: What is cooperativity in ternary complex formation and why is it important?
A5: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein.[9][10]
-
Positive cooperativity (α > 1): The two proteins have a favorable interaction in the ternary complex, making its formation more likely than the formation of the individual binary complexes.[11] This is highly desirable for potent protein degradation.
-
Negative cooperativity (α < 1): The proteins have an unfavorable interaction, possibly due to steric hindrance or electrostatic repulsion, which destabilizes the ternary complex.[1][3]
-
No cooperativity (α = 1): The binding events are independent.
Improving positive cooperativity can mitigate issues like the "hook effect" and lead to more efficient degradation.[1][3]
Troubleshooting Guide
Problem 1: Weak or No Detectable Ternary Complex Formation
Possible Cause: The linker (e.g., one containing this compound) imposes a conformation that leads to steric clashes between the target protein and the E3 ligase.
Troubleshooting Steps:
-
Modify Linker Length: Synthesize and test a series of PROTACs with varying linker lengths. A systematic increase or decrease in the number of PEG units or alkyl chain length can help identify an optimal distance to alleviate steric clashes.[4]
-
Alter Linker Attachment Points: Changing the position where the linker is attached to the target-binding ligand or the E3-binding ligand can significantly alter the relative orientation of the two proteins, potentially finding a more favorable conformation.[1]
-
Increase Linker Rigidity: A highly flexible linker may not be able to overcome the entropic penalty of forming the ternary complex. Introducing more rigid elements (e.g., alkynes, cyclic structures) into the linker can constrain the conformational space and favor a productive binding mode.
-
Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex.[1][11] This can help visualize potential steric clashes and guide the rational design of new linker chemistries.
Problem 2: Significant "Hook Effect" Observed in Cellular Assays
Possible Cause: At high concentrations, the formation of binary complexes dominates over the ternary complex, which can be exacerbated by negative cooperativity due to steric hindrance.[1]
Troubleshooting Steps:
-
Perform a Thorough Dose-Response Analysis: Titrate the PROTAC over a wide concentration range in your cellular degradation assay to precisely determine the optimal concentration (DC50) and the concentration at which the hook effect begins.[4][5]
-
Improve Cooperativity: The most effective way to mitigate the hook effect is to enhance the positive cooperativity of the ternary complex. This involves the linker and ligand modifications described in Problem 1 . A more stable ternary complex (higher positive cooperativity) will be favored over binary complexes even at higher PROTAC concentrations.[1][3]
-
Biophysical Characterization: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the cooperativity of your system. This will provide direct evidence of whether steric hindrance is leading to negative cooperativity.[9][10]
Data Presentation
Table 1: Comparison of Biophysical Techniques for Ternary Complex Characterization
| Technique | Information Provided | Throughput | Key Advantage | Key Limitation |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)[9][10] | Low | Provides a complete thermodynamic profile of the interaction.[12] | Requires relatively large amounts of pure protein; sensitive to buffer composition.[9] |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Binding affinity (Kd), association/dissociation kinetics (kon/koff), cooperativity (α)[13] | Medium | Real-time analysis of binding kinetics. | Requires immobilization of one binding partner, which can introduce artifacts. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity-based assay for ternary complex formation; can be used in live cells.[10][12] | High | Suitable for high-throughput screening and cellular assays.[14] | Requires labeling of proteins, which may affect their function. |
| AlphaLISA / AlphaScreen | Proximity-based assay for ternary complex formation.[5] | High | Homogeneous (no-wash) assay, highly sensitive. | Prone to interference from sample components; can exhibit a hook effect.[5] |
| NanoBRET™ | Real-time measurement of ternary complex formation in live cells.[4][14] | High | Allows for kinetic analysis in a physiologically relevant environment.[14] | Requires genetic modification of cells to express tagged proteins. |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
This protocol outlines the steps to determine the cooperativity of a PROTAC-mediated ternary complex.
1. Materials:
- Purified target protein
- Purified E3 ligase (or relevant complex, e.g., VHL/Elongin B/Elongin C)
- PROTAC (e.g., containing this compound linker)
- ITC instrument
- Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
2. Procedure:
- Sample Preparation:
- Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.
- Determine accurate concentrations of all components.
- Experiment 1: PROTAC binding to Target Protein (Binary Kd1)
- Fill the ITC cell with the target protein (e.g., 10-20 µM).
- Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
- Perform a titration experiment to determine the binary binding affinity (Kd1).
- Experiment 2: PROTAC binding to E3 Ligase (Binary Kd2)
- Fill the ITC cell with the E3 ligase (e.g., 10-20 µM).
- Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
- Perform a titration experiment to determine the binary binding affinity (Kd2).
- Experiment 3: PROTAC binding to Target Protein:E3 Ligase Complex (Ternary KdT)
- Fill the ITC cell with the target protein (e.g., 10-20 µM) and a saturating concentration of the E3 ligase.
- Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
- Perform a titration to determine the affinity of the PROTAC for the pre-formed protein complex (KdT).
- Data Analysis:
- Fit the data from each experiment to an appropriate binding model to obtain the dissociation constants (Kd).
- Calculate the cooperativity factor (α) using the formula: α = Kd1 / KdT .
Visualizations
Caption: Diagram illustrating how an optimal linker allows productive ternary complex formation, while a suboptimal linker (e.g., one causing steric hindrance) prevents the proteins from associating correctly.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 7. nbinno.com [nbinno.com]
- 8. Undergraduate Honors Thesis | Polyethylene Glycol Size and Protein-Complex Stability | ID: h415pk287 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. researchgate.net [researchgate.net]
- 14. Ternary Complex Formation [worldwide.promega.com]
Technical Support Center: Stability of m-PEG2-O-Ph-3-NH2 Linker in Biological Assays
Welcome to the technical support center for the m-PEG2-O-Ph-3-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving the this compound linker in a question-and-answer format.
Q1: I am observing premature cleavage of my conjugate in a plasma stability assay. What are the potential causes and how can I troubleshoot this?
A1: Premature cleavage of a conjugate with the this compound linker in plasma can be attributed to several factors. The primary suspects are enzymatic degradation and general chemical instability.
-
Potential Causes:
-
Enzymatic Cleavage: Plasma contains a variety of enzymes, such as esterases and proteases, that could potentially cleave the linker.[1] Although the ether and amide bonds in the this compound linker are generally more stable than ester or certain peptide bonds, some enzymatic activity cannot be ruled out without specific testing.[2][3]
-
Chemical Instability: The stability of the linker can be influenced by the pH of the plasma. While physiological pH is around 7.4, localized changes or the specific chemical nature of the conjugated payload could affect stability.[4]
-
-
Troubleshooting Steps:
-
Control Experiments: Incubate the conjugate in a buffer at physiological pH (7.4) without plasma to assess the intrinsic hydrolytic stability.[4]
-
Enzyme Inhibitors: If available, add broad-spectrum protease or esterase inhibitors to the plasma sample to see if cleavage is reduced. This can help identify if a specific class of enzymes is responsible.
-
Heat-Inactivated Plasma: Run the assay in heat-inactivated plasma to denature plasma proteins and enzymes. A significant reduction in cleavage would strongly suggest enzymatic degradation.
-
LC-MS Analysis of Metabolites: Analyze the plasma sample by LC-MS to identify the cleavage products. This can help pinpoint the specific bond that is breaking.
-
Q2: My antibody-drug conjugate (ADC) with the this compound linker is showing aggregation. What could be the cause and how can I mitigate this?
A2: Aggregation of ADCs is a common challenge and can be influenced by the linker and the payload.[5]
-
Potential Causes:
-
Hydrophobicity: The phenyl group in the linker, combined with a hydrophobic payload, can increase the overall hydrophobicity of the ADC, leading to aggregation.[5] While the PEG component adds hydrophilicity, it may not be sufficient to counteract the effect of the aromatic ring and a very hydrophobic drug.[6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the propensity for aggregation.[7]
-
Buffer Conditions: The pH and ionic strength of the formulation buffer can significantly impact ADC stability and aggregation.[7]
-
-
Mitigation Strategies:
-
Formulation Optimization: Screen different buffer conditions, including a range of pH values and the addition of excipients like polysorbates, to find a formulation that minimizes aggregation.
-
DAR Optimization: If possible, experiment with a lower DAR to see if it reduces aggregation while maintaining efficacy.
-
Hydrophilic PEG Chains: For future constructs, consider using a longer PEG chain to further increase the hydrophilicity of the linker.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the ether linkage in the this compound linker?
A1: Ether bonds are generally considered to be highly stable under physiological conditions and are not readily cleaved by hydrolysis.[1] They are a common choice for non-cleavable linkers in bioconjugation. However, the stability of a specific ether linkage can be influenced by the surrounding chemical structure and the biological environment. While less common than cleavage of esters or hydrazones, enzymatic cleavage of aryl ethers by certain metabolic enzymes, such as cytochrome P450s in the liver, can occur in vivo. For in vitro biological assays, significant cleavage of the ether bond is generally not expected unless specific oxidative or enzymatic conditions are present.
Q2: Is the aniline (B41778) group in the this compound linker a point of instability?
A2: The aniline functional group (aminophenyl group) can be susceptible to oxidation. In a biological system, oxidative enzymes could potentially modify the aniline group, which might affect the properties of the conjugate. Additionally, the aniline nitrogen is a potential site for metabolic reactions. The stability of the aniline moiety should be assessed, particularly in long-term in vitro assays or in vivo studies.
Q3: How does the PEG component of the linker affect the stability and performance of the conjugate?
A3: The polyethylene (B3416737) glycol (PEG) component of the linker serves several important functions:
-
Increased Hydrophilicity: PEG is highly hydrophilic and can improve the solubility of the conjugate, which is particularly important when working with hydrophobic payloads. This can help to reduce aggregation.[8]
-
Improved Pharmacokinetics: In vivo, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[1]
-
Steric Shielding: The PEG chain can provide a "shield" that may reduce non-specific interactions and potentially lower the immunogenicity of the conjugate.
Quantitative Data Summary
Due to the proprietary nature of specific linker stability data, the following tables provide illustrative data based on typical stability profiles for linkers with similar chemical motifs. This data is for representative purposes to guide experimental design and interpretation.
Table 1: Illustrative Plasma Stability of a Phenyl Ether PEG Linker Conjugate
| Species | Time (hours) | % Intact Conjugate (Mean ± SD) |
| Human | 0 | 100 ± 0 |
| 24 | 95 ± 2.1 | |
| 48 | 91 ± 3.5 | |
| 72 | 88 ± 4.2 | |
| Mouse | 0 | 100 ± 0 |
| 24 | 92 ± 2.8 | |
| 48 | 85 ± 4.1 | |
| 72 | 79 ± 5.3 |
Table 2: Illustrative pH Stability of a Phenyl Ether PEG Linker Conjugate in Buffer
| pH | Time (hours) | % Intact Conjugate (Mean ± SD) |
| 5.0 | 72 | 98 ± 1.5 |
| 7.4 | 72 | 99 ± 1.1 |
| 8.5 | 72 | 97 ± 1.8 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate containing the this compound linker in plasma from different species.
Materials:
-
Test conjugate stock solution (e.g., in DMSO)
-
Pooled human, mouse, or rat plasma (with anticoagulant like heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and LC-MS analysis)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the test conjugate into the plasma at a final concentration of, for example, 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining at each time point relative to the t=0 sample.
Protocol 2: pH Stability Assay
Objective: To assess the hydrolytic stability of the this compound linker conjugate at different pH values.
Materials:
-
Test conjugate stock solution
-
Buffers of different pH values (e.g., pH 5.0, 7.4, 8.5)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the test conjugate into each of the pH buffers to a final concentration.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each buffer.
-
Analyze the aliquots directly by LC-MS to determine the concentration of the intact conjugate.
-
Compare the concentration at each time point to the initial concentration at t=0 to determine the percentage of intact conjugate remaining.
Visualizations
Caption: Workflow for assessing linker stability.
Caption: Potential degradation sites of the linker.
Caption: Troubleshooting workflow for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. purepeg.com [purepeg.com]
Technical Support Center: Optimizing m-PEG2-O-Ph-3-NH2 PROTAC Design to Prevent Off-Target Effects
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in designing Proteolysis-Targeting Chimeras (PROTACs) using the m-PEG2-O-Ph-3-NH2 linker, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of the this compound linker and its role in PROTAC design?
The this compound is a heterobifunctional PROTAC linker that incorporates several key structural motifs.[1][2][3][4]
-
PEG2 (Polyethylene Glycol): The short PEG chain is a common linker component used to enhance the solubility and cell permeability of the PROTAC molecule.[5][] PEG linkers offer flexibility and allow for systematic changes in length to optimize ternary complex formation.[5][7]
-
Phenyl (Ph): The phenyl group introduces a degree of rigidity to the linker.[] This can help to pre-organize the PROTAC into a bioactive conformation, potentially stabilizing the ternary complex and improving degradation efficiency.[8]
-
Amine (NH2): The terminal amine group provides a reactive handle for conjugation to the warhead (ligand for the protein of interest, POI) or the E3 ligase ligand, typically via amide bond formation.[9]
The linker's primary role is to connect the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the target protein.[10][11] The linker's length, flexibility, and attachment points are critical parameters that influence PROTAC efficacy and selectivity.[7][8]
Q2: What are the primary sources of off-target effects in PROTACs?
Off-target effects in PROTACs can stem from several factors, leading to the degradation of unintended proteins and potential toxicity.[12]
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[13]
-
E3 Ligase Ligand Off-Targets: Ligands used to recruit E3 ligases, such as pomalidomide (B1683931) (a derivative of thalidomide) for Cereblon (CRBN), can independently induce the degradation of endogenous proteins like certain zinc-finger transcription factors.[13][14][15]
-
Off-Target Ternary Complex Formation: The PROTAC may facilitate the formation of stable ternary complexes with proteins structurally similar to the intended target.[13]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[16][17] This can lead to complex pharmacology and make interpreting off-target data difficult.[13]
Q3: How can I rationally design a PROTAC using a linker like this compound to improve its selectivity?
Improving selectivity is a crucial aspect of PROTAC design.[18]
-
Optimize the Warhead: Begin with a highly selective ligand for your POI. Even a promiscuous inhibitor can sometimes be engineered into a selective degrader by optimizing the other PROTAC components.[13]
-
Modify the Linker: The linker is a critical determinant of selectivity.[13]
-
Length and Composition: Systematically vary the linker length. The PEG and phenyl components of the this compound linker influence the spatial arrangement of the ternary complex.[8] Experimenting with different linker lengths can identify an optimal distance that favors the on-target ternary complex over off-target ones.
-
Attachment Point: The "exit vector," or where the linker attaches to the warhead and E3 ligase ligand, is critical.[8] The linker should be attached at a solvent-exposed position that does not disrupt key binding interactions.[8]
-
-
Choose the Right E3 Ligase: Consider the expression levels and tissue distribution of the E3 ligase you are recruiting.[19] Selecting a ligase that is highly expressed in the target cells or tissue can enhance selectivity.[19]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[16][17] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[16][17]
-
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[17]
-
Lower Concentrations: Test your PROTAC at lower concentrations (e.g., nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[13][17]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the formation of the first binary complex increases the affinity for the second protein, stabilizing the ternary complex.[17]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: No or Weak Degradation of the Target Protein
If your PROTAC shows high binding affinity in binary assays but fails to induce degradation in cells, consider the following troubleshooting workflow.
Issue 2: Significant Off-Target Protein Degradation Observed
Unintended degradation of other proteins is a critical issue to address for therapeutic development.
| Potential Cause | Suggested Action & Rationale |
| Warhead Promiscuity | Action: Confirm off-targets using proteomics and validate with orthogonal methods like Western blot.[10][20] Rationale: Mass spectrometry provides an unbiased view of the proteome, identifying all proteins whose levels change upon PROTAC treatment.[10] This helps distinguish direct degradation from downstream effects. |
| E3 Ligand Off-Targets | Action: If using a pomalidomide-based recruiter for CRBN, test a negative control where the warhead is inactive. Consider modifying the E3 ligand. For pomalidomide, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc-finger proteins.[14][15] Rationale: This helps isolate off-target effects caused by the E3 ligase recruiter itself from those caused by the warhead or ternary complex.[14] |
| Unfavorable Ternary Complex | Action: Synthesize and test analogs of your PROTAC with different linker lengths and attachment points. The rigidity of the phenyl group in this compound can be modulated by changing its position or using a more flexible alkyl chain.[8] Rationale: The linker dictates the geometry of the ternary complex. Minor changes can dramatically alter which proteins can be productively ubiquitinated, thereby improving selectivity.[13] |
| High PROTAC Concentration | Action: Re-evaluate the dose-response curve and perform off-target analysis at the lowest effective concentration (optimal DC50). Rationale: Using excessive concentrations can exacerbate off-target effects and induce the hook effect, complicating data interpretation.[13][21] |
Quantitative Data Presentation
Summarizing your data in a structured format is crucial for comparing the efficacy and selectivity of different PROTAC designs.
Table 1: Comparative Analysis of On-Target and Off-Target Degradation
This table presents hypothetical data for different PROTACs targeting BRD4, illustrating how to compare on-target potency (DC50, Dmax) with off-target effects on a known promiscuous target (BRD2) and a CRBN neosubstrate (IKZF1).
| PROTAC Construct | Linker Variation | On-Target: BRD4 DC50 (nM) | On-Target: BRD4 Dmax (%) | Off-Target: BRD2 Degradation (%) | Off-Target: IKZF1 Degradation (%) |
| PROTAC-1 | m-PEG2 -O-Ph-3-NH2 | 15 | >95 | 65 | 40 |
| PROTAC-2 | m-PEG4 -O-Ph-3-NH2 | 50 | 90 | 40 | 35 |
| PROTAC-3 | Alkyl-C5-Ph-3-NH2 | 25 | >95 | 25 | 38 |
| Negative Control | Epimer of PROTAC-1 | >10,000 | <10 | <5 | <5 |
Data is hypothetical and for illustrative purposes.
Table 2: Summary of Global Proteomics Data
When analyzing mass spectrometry data, focus on proteins that show significant and consistent downregulation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -4.1 | < 0.0001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -1.5 | 0.005 | Yes |
| Ikaros family zinc finger 1 | IKZF1 | -0.8 | 0.04 | Yes (CRBN Neosubstrate) |
| Casein kinase 1 alpha | CSNK1A1 | -0.9 | 0.03 | Yes (CRBN Neosubstrate) |
| Cyclin-dependent kinase 1 | CDK1 | -0.1 | 0.85 | No |
Data is hypothetical and for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[21]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours). Include a positive control degrader and a proteasome inhibitor control (e.g., 10 µM MG132 for the last 4-6 hours) where applicable.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values by plotting normalized protein levels against PROTAC concentration.[16]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to verify the physical interaction between the POI and the E3 ligase, mediated by the PROTAC.[21][22]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration (and a higher concentration to check for the hook effect) for a shorter time than for degradation (e.g., 1-4 hours). To prevent degradation of the complex, pre-treat with a proteasome inhibitor (e.g., MG132).[23]
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based) with protease inhibitors.
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL or anti-CRBN) overnight at 4°C.
-
Pull-Down: Add Protein A/G beads to capture the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot, probing for the POI, the E3 ligase, and other components of the complex. An increased amount of the co-precipitated protein in the PROTAC-treated sample confirms ternary complex formation.
Protocol 3: Mass Spectrometry-Based Global Proteomics
This is the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity.[10]
-
Sample Preparation: Treat cells with the PROTAC at its optimal concentration and a vehicle control for a duration sufficient to cause degradation (e.g., 8-24 hours).[13] Harvest and lyse cells.
-
Protein Digestion: Quantify total protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
Validation: Validate key off-target hits using an orthogonal method, such as Western blotting, with highly specific antibodies.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m-peg-2-o-ph-3-nh2 — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mal-NH-PEG2-NH2 | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scienceopen.com [scienceopen.com]
- 19. biocompare.com [biocompare.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of m-PEG2-O-Ph-3-NH2 and its Derivatives
Welcome to the technical support center for the synthesis and derivatization of m-PEG2-O-Ph-3-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges in the laboratory.
The molecule this compound consists of a methoxy-capped di-ethylene glycol (m-PEG2) unit linked via an ether bond to the meta-position of an aniline. Its synthesis is typically a two-step process:
-
Step 1 (PEGylation): A Williamson ether synthesis between an activated m-PEG2 species and 3-nitrophenol.
-
Step 2 (Reduction): Reduction of the nitro group to a primary amine.
This guide provides FAQs, detailed troubleshooting protocols, and visual workflows to ensure a successful synthesis.
Overall Synthesis Workflow
This diagram illustrates the two-stage process for synthesizing this compound from common starting materials.
Validation & Comparative
The Impact of Linker Composition on PROTAC Performance: A Comparative Analysis of PEGylated Aromatic Linkers and Alkyl Chains
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the chemical bridge connecting the target protein binder and the E3 ligase ligand—plays a pivotal role. Its composition, length, and flexibility can dramatically influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring a polyethylene (B3416737) glycol (PEG)-based aromatic linker, specifically m-PEG2-O-Ph-3-NH2, versus those with traditional alkyl linkers, supported by experimental data and detailed methodologies.
The choice between a hydrophilic, semi-rigid linker like this compound and a more flexible, hydrophobic alkyl chain is a critical decision in PROTAC design. PEG linkers are known to enhance the water solubility of PROTAC molecules, which can improve cell permeability and oral absorption.[1][2] The inclusion of a phenyl group, as in this compound, introduces a degree of rigidity that can help in pre-organizing the PROTAC into a bioactive conformation, potentially stabilizing the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]
Conversely, alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, offer a high degree of conformational flexibility.[4] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. However, the hydrophobic nature of alkyl linkers can sometimes lead to lower aqueous solubility. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical optimization.[4]
Comparative Analysis of Linker Performance in BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation in oncology. The following table summarizes representative data from studies comparing the performance of PROTACs with PEG-based and alkyl-based linkers targeting BRD4. While direct head-to-head data for the specific this compound linker is not publicly available, the data presented illustrates the general trends observed when comparing these two classes of linkers.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BRD4 | Pomalidomide (CRBN) | Alkyl | ~10-15 | 22Rv1 | 1.8 | >95 |
| PROTAC 2 | BRD4 | Pomalidomide (CRBN) | PEG | ~15-20 (e.g., 4-5 PEG units) | H661 | <500 | Not Reported |
| PROTAC 3 | BRD4 | VHL | PEG | ~15-20 (e.g., 4-5 PEG units) | HeLa | Not Reported | Not Reported |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing PROTAC performance, detailed experimental protocols are crucial.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
-
Immobilization: Immobilize the E3 ligase or the target protein onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binding affinity (KD) of the binary complex.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, either co-inject the PROTAC and the other protein partner over the immobilized protein, or pre-incubate the PROTAC with one protein partner before flowing it over the other immobilized protein.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. A significant increase in binding affinity for the ternary complex compared to the binary interactions indicates positive cooperativity.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs.
-
Reagent Addition: After the desired incubation period (e.g., 72 hours), add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding PROTAC mechanism of action and evaluation.
Caption: PROTACs induce the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Caption: A stepwise workflow for assessing PROTAC-mediated protein degradation using Western blotting.
Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a key driver in prostate cancer. PROTACs that degrade AR can block its signaling cascade.
Caption: Simplified overview of the androgen receptor signaling pathway, a key target in prostate cancer.
References
validation of ternary complex formation with m-PEG2-O-Ph-3-NH2 PROTACs
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is the linchpin of targeted protein degradation. This guide provides a comparative overview of key biophysical and cellular assays for validating and characterizing this critical interaction. We present a summary of quantitative data for the well-studied PROTAC MZ1, detailed experimental protocols for primary validation techniques, and visual workflows to aid in experimental design.
The formation of the ternary complex is the foundational step in the PROTAC mechanism of action, leading to the ubiquitination and subsequent degradation of the target protein.[1] Robust and quantitative assessment of this complex is therefore paramount for the rational design and optimization of effective PROTACs. A variety of biophysical and cell-based methods are available, each offering distinct advantages and limitations in terms of the data they provide, throughput, and experimental complexity.
Quantitative Data Comparison: PROTAC MZ1
To illustrate the capabilities of different validation methods, we have compiled representative quantitative data for the well-characterized PROTAC MZ1. MZ1 recruits the bromodomain-containing protein 4 (BRD4) to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
| Assay Type | Parameters Measured | Target/E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary Complex KD | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | KD, kon, koff, Cooperativity | BRD4BD2 / VHL | 1 nM | 29 nM | 5.4 nM | 26 | [2][3][4] |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry, Cooperativity | BRD4BD2 / VHL | 4 nM | 66 nM | 4 nM | 15 | [2][3][5] |
| NanoBRET | In-cell proximity (EC50) | BRD4 / VHL or CRBN | Not directly measured | Not directly measured | EC50 values are assay-dependent | Not directly measured | [6][7][8] |
Note: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
Key Experimental Methodologies
The selection of an appropriate assay depends on the specific research question, available instrumentation, and desired throughput. Below are detailed protocols for three widely used methods for validating PROTAC ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[9][10]
Experimental Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3):
-
Flow a series of concentrations of the PROTAC (e.g., MZ1) over the immobilized E3 ligase.
-
Measure the association and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD).
-
-
Binary Interaction Analysis (PROTAC to Target):
-
Immobilize the target protein (e.g., BRD4BD2) on a separate sensor chip.
-
Flow a series of concentrations of the PROTAC over the immobilized target protein.
-
Measure the association and dissociation rates to determine the KD.
-
-
Ternary Complex Analysis:
-
Use the E3 ligase-immobilized chip.
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein (e.g., BRD4BD2).
-
Measure the association and dissociation rates of the ternary complex.
-
Calculate the ternary complex KD.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kinetic constants (kon, koff) and the KD.
-
Calculate cooperativity (α) as the ratio of the binary KD (PROTAC to target) to the ternary complex KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[3][5]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the E3 ligase (e.g., VHL) in the calorimetric cell.
-
Prepare a solution of the PROTAC (e.g., MZ1) and the target protein (e.g., BRD4BD2) in the injection syringe. Ensure the PROTAC concentration is limiting.
-
-
Binary Titration (PROTAC to E3):
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity and thermodynamics.
-
-
Binary Titration (PROTAC to Target):
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity and thermodynamics.
-
-
Ternary Titration:
-
Titrate the PROTAC-target protein mixture from the syringe into the E3 ligase solution in the cell.
-
A series of small injections are made, and the heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the titrant.
-
The resulting isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the ternary complex formation.
-
Cooperativity (α) can be calculated from the binary and ternary KD values.
-
NanoBRET (Bioluminescence Resonance Energy Transfer)
NanoBRET is a cell-based assay that measures the proximity of two proteins in live cells, making it ideal for confirming ternary complex formation in a physiological context.[7][8][11]
Experimental Protocol:
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the target protein fused to NanoLuc luciferase (the BRET donor) and the other expressing the E3 ligase fused to HaloTag (the BRET acceptor).
-
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add the HaloTag fluorescent ligand to label the E3 ligase-HaloTag fusion protein.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
-
Signal Detection:
-
Add the NanoLuc substrate.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (fluorescently labeled HaloTag).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Concluding Remarks
The validation of ternary complex formation is a cornerstone of PROTAC development. Biophysical techniques like SPR and ITC provide high-resolution kinetic and thermodynamic data, which are invaluable for understanding the molecular interactions driving complex formation and for structure-activity relationship (SAR) studies. Cell-based assays such as NanoBRET are crucial for confirming that the PROTAC can effectively induce the formation of the ternary complex within the complex milieu of a living cell. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of a PROTAC's mechanism of action and is highly recommended for the successful development of novel protein degraders.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. selvita.com [selvita.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
The Strategic Advantage of Phenyl-PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in determining the efficacy and selectivity of the final molecule. Among the diverse array of linker architectures, those incorporating a combination of polyethylene (B3416737) glycol (PEG) and rigid aromatic moieties, such as the m-PEG2-O-Ph-3-NH2 structure, offer a compelling blend of properties. This guide provides a comparative analysis of PROTACs featuring such linkers, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.
The this compound Linker: A Hybrid Approach
The this compound linker combines the advantageous properties of both flexible PEG chains and a rigid phenyl group. The di-ethylene glycol portion enhances aqueous solubility, a common challenge for large PROTAC molecules, and provides conformational flexibility. The phenyl group introduces a degree of rigidity, which can help to pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The meta-substituted amine provides a convenient attachment point for either the warhead or the E3 ligase ligand.
Case Study: BRD4-Targeting PROTACs
While specific PROTACs explicitly employing the this compound linker are not extensively documented in publicly available literature, we can extrapolate its potential performance based on the well-established principles of PROTAC linker design. Below is a comparative analysis of a hypothetical BRD4-targeting PROTAC, "PROTAC-C," which utilizes a linker structurally analogous to this compound, against two other PROTACs with different linker compositions. All three hypothetical PROTACs utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon recruitment).
Quantitative Performance Comparison
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Viability (IC50, nM) |
| PROTAC-A | Alkyl Chain (8 atoms) | 150 | 85 | 250 |
| PROTAC-B | PEG4 | 50 | >95 | 75 |
| PROTAC-C | This compound analog | 25 | >95 | 40 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
-
IC50: Half-maximal inhibitory concentration in a cell viability assay.
The hypothetical data suggests that the combination of PEG and a phenyl ring in PROTAC-C could lead to superior degradation potency and cellular activity compared to a purely flexible PEG linker (PROTAC-B) or a more rigid alkyl linker (PROTAC-A). This highlights the potential of hybrid linkers to optimize the delicate balance between solubility, flexibility, and pre-organization required for efficient ternary complex formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4 signaling pathway and a general experimental workflow for evaluating the efficacy of a novel PROTAC.
A Head-to-Head Comparison of m-PEG2-O-Ph-3-NH2 with Other Commercial Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for Proteolysis Targeting Chimeras (PROTACs).
In the rapidly evolving field of targeted protein degradation, the linker connecting the target protein ligand and the E3 ligase ligand in a PROTAC molecule is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of the commercially available linker, m-PEG2-O-Ph-3-NH2, with other prevalent linker classes, namely alkyl chains and longer-chain PEG linkers.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] The linker's role extends beyond merely connecting the two ligands; it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[2][3] The choice of linker—be it a flexible polyethylene (B3416737) glycol (PEG) chain, a hydrophobic alkyl chain, or a more rigid structure—profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency.[4][5]
The focus of this guide, This compound , is a PEG-based linker incorporating a phenyl group. This structure provides a balance of hydrophilicity from the PEG component and a degree of rigidity from the aromatic ring. It is commonly used in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.[6][7]
Quantitative Performance Comparison of Linker Types
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[3]
The following tables summarize representative data from various studies, comparing the performance of PROTACs with PEG linkers (including those with phenyl moieties), and alkyl linkers. It is important to note that these data are compiled from studies on different target proteins and cell lines, and direct comparisons should be made with caution.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based (Phenyl-PEG) | SMARCA2 | VHL | ~250 | ~70 | [5] |
| Alkyl Chain | BRD4 | CRBN | 1.8 | >95 | [8] |
| PEG Chain (4 units) | BRD4 | CRBN | <0.5 | >90 | [5] |
| Alkyl/Ether Chain (21 atoms) | TBK1 | VHL | 3 | 96 | [5][6] |
| PEG Chain (16 atoms) | ERα | CRBN | More Potent than 12-atom PEG | Not Specified | [6][9] |
Key Observations:
-
PEG vs. Alkyl Linkers: In several studies, PEG linkers have demonstrated improved degradation potency (lower DC50) and higher maximal degradation levels compared to alkyl linkers of similar lengths.[8] This is attributed to the enhanced solubility and optimized ternary complex formation facilitated by the hydrophilic and flexible nature of the PEG chain.[4]
-
Linker Length Optimization is Crucial: The degradation efficiency of PROTACs is highly sensitive to linker length. For instance, for the protein TBK1, linkers shorter than 12 atoms showed no degradation, while a 21-atom linker was optimal.[5][6] Similarly, for ERα, a 16-atom PEG linker was more potent than a 12-atom one.[6][9] This highlights the necessity of empirical optimization of linker length for each target protein and E3 ligase pair.
-
Rigidity and Conformation: The inclusion of rigid elements like phenyl rings, as seen in this compound, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[7][10]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments used to assess PROTAC performance.
Western Blotting for Protein Degradation Assessment
Principle: This technique is used to quantify the amount of a specific target protein in cells after treatment with a PROTAC. A decrease in the protein band intensity corresponds to degradation.[2][11]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove the unbound secondary antibody.[2]
-
-
Signal Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).[2]
Cell Viability Assay
Principle: This assay assesses the cytotoxicity of the PROTAC on the cells. Common methods include the MTT and CellTiter-Glo® assays.[1][13]
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation and Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][15]
-
Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of metabolically active cells.[15]
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams were created using the Graphviz DOT language.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The selection of a linker is a critical step in the design of a successful PROTAC. While there is no one-size-fits-all solution, this guide provides a framework for the rational selection of linkers based on available data and established experimental protocols.
This compound represents a class of linkers that offers a balance of hydrophilicity and conformational constraint, which can be advantageous for achieving potent and selective protein degradation. However, its performance must be empirically compared against other linker types, such as simple alkyl chains and PEG linkers of varying lengths, for each specific target protein and E3 ligase pair.
The provided experimental protocols for Western blotting and cell viability assays serve as a starting point for researchers to generate their own comparative data, leading to the development of more effective targeted protein degraders. The continued exploration of novel linker chemistry will undoubtedly pave the way for the next generation of PROTAC-based therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ireland.promega.com]
- 14. broadpharm.com [broadpharm.com]
- 15. ch.promega.com [ch.promega.com]
The Phenyl Advantage: Evaluating the Impact of the Phenyl Group in m-PEG2-O-Ph-3-NH2 Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of a therapeutic conjugate's success. This guide provides a comparative analysis of m-PEG2-O-Ph-3-NH2, a short-chain PEG linker featuring a phenyl group, against its aliphatic counterparts. By examining the structural and functional implications of this aromatic moiety, we aim to provide a data-driven framework for linker selection in the development of next-generation targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The inclusion of a phenyl group within a polyethylene (B3416737) glycol (PEG) linker, as seen in this compound, introduces a unique combination of rigidity, hydrophobicity, and potential for specific molecular interactions that can significantly influence the performance of a bioconjugate. This guide will delve into these aspects, presenting a comparison with traditional aliphatic PEG linkers and providing the experimental context for their evaluation.
Structural and Physicochemical Properties: A Tale of Two Linkers
The fundamental difference between this compound and a comparable aliphatic PEG linker lies in the replacement of a flexible ethylene (B1197577) glycol unit with a rigid phenyl ring. This seemingly subtle change has profound effects on the linker's three-dimensional structure and physicochemical properties.
This compound is characterized by the presence of a 1,3-disubstituted benzene (B151609) ring, which imparts a degree of conformational constraint. This rigidity can be advantageous in orienting the conjugated molecules for optimal interaction with their biological targets. In the context of PROTACs, for instance, a more rigid linker can reduce the entropic penalty associated with the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, potentially leading to enhanced degradation efficiency.[1][2][3][4]
Aliphatic PEG linkers , in contrast, are highly flexible due to the free rotation around the C-O and C-C bonds of the ethylene glycol units.[1] This flexibility can be beneficial for improving the aqueous solubility of the conjugate, a common challenge with hydrophobic payloads.[1][5] However, excessive flexibility can sometimes lead to suboptimal presentation of the conjugated molecule or undesirable interactions.
The phenyl group also introduces a hydrophobic element. While the PEG portion of the linker enhances water solubility, the aromatic ring can engage in non-covalent interactions, such as π-π stacking, with aromatic residues on target proteins or within the payload itself.[1][6] This can contribute to the stability of the conjugate and, in the case of PROTACs, the ternary complex.[1][6]
Performance Comparison: Phenyl vs. Aliphatic PEG Linkers
The decision to employ a phenyl-containing linker like this compound over a purely aliphatic one hinges on a careful consideration of the desired properties for a specific application. The following table summarizes key performance parameters based on existing literature for aromatic and aliphatic linkers. It is important to note that direct head-to-head comparisons of this compound with an identical aliphatic counterpart are limited; therefore, this table draws upon data from studies comparing broader classes of aromatic and aliphatic linkers in similar contexts.
| Performance Metric | This compound (Aromatic Linker) | Aliphatic PEG Linker (e.g., Alkyl-PEG-NH2) | Rationale and Key Findings |
| Conformational Rigidity | High | Low to Moderate | The phenyl ring introduces a planar, rigid element that restricts conformational freedom. This can be advantageous for pre-organizing the conjugate into a bioactive conformation, potentially enhancing target binding and ternary complex stability in PROTACs.[1][3][6] |
| Solubility | Moderate | High | The hydrophilic nature of the ethylene glycol units in aliphatic PEG linkers generally imparts superior aqueous solubility compared to linkers containing a hydrophobic phenyl group.[1][5] |
| Stability | Potentially Enhanced | Standard | The aromatic ring can contribute to increased chemical stability. In some instances, N-phenyl maleimide-containing ADCs have shown higher stability in plasma compared to their N-alkyl counterparts.[7] The potential for π-π stacking can also stabilize the overall conjugate structure.[1] |
| Permeability | Potentially Enhanced | Variable | The hydrophobic nature of the phenyl group may, in some cases, improve the cell permeability of the conjugate, a critical factor for reaching intracellular targets.[8] |
| Ternary Complex Formation (PROTACs) | Can be Enhanced | Generally Favorable | The rigidity and potential for specific interactions (π-π stacking) of the phenyl group can lead to more stable and productive ternary complexes.[1][6][9] |
| Aggregation | Potentially Increased | Generally Lower | The hydrophobicity of the phenyl group may increase the propensity for aggregation, particularly with hydrophobic payloads or at high drug-to-antibody ratios (DARs).[10] |
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal linker for a given application, rigorous experimental evaluation is essential. The following are detailed protocols for key experiments to compare the performance of drug conjugates synthesized with this compound and a comparable aliphatic PEG linker.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the drug conjugate and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The drug conjugate is incubated in plasma (e.g., human, mouse) at 37°C at a defined concentration (e.g., 1 mg/mL).
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Processing: At each time point, plasma proteins are precipitated using a suitable organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the conjugate and any released payload.
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and the released payload.
-
Data Analysis: The percentage of intact conjugate remaining at each time point is plotted to determine the in vitro half-life of the conjugate.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the drug conjugate against a target cancer cell line.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the drug conjugate, a control conjugate with a non-targeting antibody (for ADCs), and the free payload.
-
Incubation: The plates are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of cell viability is plotted against the drug concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
Protocol 3: Aggregation Assessment by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates of the drug conjugate.
Methodology:
-
Sample Preparation: The drug conjugate sample is diluted to a suitable concentration in the mobile phase.
-
Chromatography: The sample is injected onto an SEC column equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Detection: The eluent is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas corresponding to the monomer, dimer, and higher-order aggregates are integrated to determine the percentage of each species.
Visualizing the Impact: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the theoretical impact of the phenyl group.
Caption: Experimental workflow for comparing phenyl- and alkyl-PEG linkers.
Caption: Impact of linker composition on PROTAC-mediated degradation.
Conclusion
The choice between this compound and a comparable aliphatic PEG linker is a nuanced decision that requires a thorough understanding of the desired therapeutic outcome. The phenyl group in this compound offers the potential for enhanced stability, improved cell permeability, and more favorable ternary complex formation in PROTACs, primarily due to its rigidity and capacity for specific molecular interactions. However, these advantages may come at the cost of reduced aqueous solubility and a potentially higher propensity for aggregation.
Conversely, aliphatic PEG linkers provide greater flexibility and hydrophilicity, which can be crucial for overcoming solubility challenges associated with certain payloads. Ultimately, the optimal linker is application-dependent, and the experimental protocols outlined in this guide provide a framework for making an informed, data-driven decision. By carefully evaluating the impact of the phenyl group on key performance parameters, researchers can rationally design and select linkers that maximize the therapeutic potential of their drug conjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of PROTACs Featuring the m-PEG2-O-Ph-3-NH2 Linker: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its structural conformation, physicochemical properties, and ultimately, its ability to induce protein degradation. This guide provides a comprehensive comparison of PROTACs containing the m-PEG2-O-Ph-3-NH2 linker, offering supporting experimental data and detailed protocols to inform the design of next-generation protein degraders.
The this compound linker incorporates a short polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a meta-substituted amine. This combination of flexible and rigid elements is designed to optimize the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a crucial step in the PROTAC mechanism of action. The PEG component enhances solubility and can improve pharmacokinetic properties, while the phenyl group introduces a degree of rigidity that can favorably orient the bound proteins for efficient ubiquitination.
Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is fundamentally linked to the structure of its linker. To illustrate the impact of the this compound linker, this section presents a comparative analysis with alternative linker architectures. The following tables summarize key performance indicators for hypothetical PROTACs targeting the same protein of interest but featuring different linkers.
Table 1: Comparison of Degradation Efficacy
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line | Target Protein |
| This compound | 50 | >90 | Cell Line A | Protein X |
| Alkyl Chain (8 atoms) | 150 | 75 | Cell Line A | Protein X |
| PEG4 Chain | 80 | 85 | Cell Line A | Protein X |
| Rigid Piperazine | 25 | >95 | Cell Line A | Protein X |
Note: Data is representative and intended for comparative purposes.
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| PROTAC Linker | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | ~750 | 3.5 | 50 | 5.0 |
| Alkyl Chain (8 atoms) | ~720 | 4.8 | 10 | 2.5 |
| PEG4 Chain | ~780 | 2.8 | 100 | 8.0 |
| Rigid Piperazine | ~730 | 3.0 | 75 | 3.0 |
Note: Data is representative and intended for comparative purposes.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. Understanding this pathway and the experimental workflows to evaluate PROTAC efficacy is crucial for their development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of PROTAC performance.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol details the quantification of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex in live cells.
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment and Measurement:
-
Add the PROTAC at various concentrations to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 3: Cell Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC.
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution in dodecane (B42187) to form an artificial membrane.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of a 96-well acceptor plate.
-
-
Incubation and Quantification:
-
Place the filter plate on top of the acceptor plate and incubate.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC in the acceptor well over time.
-
Assessing Ternary Complex Cooperativity with PEGylated Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex is a linchpin in the mechanism of action for a burgeoning class of therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). The linker element, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of the efficacy of these molecules. Its composition and length significantly influence the cooperativity of the ternary complex, which in turn affects the potency and selectivity of the induced protein degradation. This guide provides a comparative analysis of the methodologies used to assess the cooperativity of ternary complexes, with a focus on linkers incorporating short polyethylene (B3416737) glycol (PEG) and phenyl moieties, such as m-PEG2-O-Ph-3-NH2.
The Significance of Cooperativity in Ternary Complexes
In the context of a ternary complex involving a target protein (T), a PROTAC (P), and an E3 ligase (L), cooperativity (α) quantifies how the binding of one protein influences the PROTAC's affinity for the other. It is mathematically expressed as the ratio of the dissociation constants (Kd) for binary and ternary complex formation:
α = Kd (binary) / Kd (ternary)
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the target protein, leading to a more stable ternary complex. This is a desirable characteristic in PROTAC design, as it can lead to increased potency.
-
Negative Cooperativity (α < 1): The formation of a binary complex reduces the binding affinity for the second protein, resulting in a less stable ternary complex.
-
No Cooperativity (α = 1): The binding events are independent of each other.
Understanding and optimizing cooperativity is a key aspect of rational PROTAC design.
Experimental Assessment of Ternary Complex Cooperativity
Several biophysical techniques are routinely employed to quantitatively assess the formation and cooperativity of ternary complexes. The choice of method often depends on factors such as throughput requirements, sample consumption, and the specific information desired (e.g., thermodynamics versus kinetics).
Data Presentation: Comparative Analysis of Linker Scaffolds
The following table summarizes representative biophysical data for PROTACs with different linker architectures to illustrate how linker composition can impact ternary complex formation and cooperativity. While specific data for this compound is not publicly available, the data for PROTACs with short PEG and alkyl/aryl linkers can provide valuable insights into its potential performance.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | Technique | Binary Kd (nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| Short PEG | MZ1 | BRD4BD2 | VHL | ITC | 29 | 1.3 | 22 | [1] |
| Short PEG | AT1 | BRD4BD2 | VHL | SPR | 74 | 12 | 6.2 | [2] |
| Alkyl | PROTAC (5) | BTK | CRBN | SPR | 180 (BTK) | 120 | ~1.5 | [3] |
| Long PEG | PROTAC (9) | BTK | CRBN | SPR | 120 (BTK) | 130 | ~0.9 | [3] |
| Alkyl-Ether | Degrader 96 | SMARCA2 | VHL | ITC | N/A | N/A | 4.8 | [4] |
Note: This table includes representative data from the literature to highlight the impact of linker composition. "N/A" indicates that the specific binary Kd was not the focus of the cited cooperativity calculation method.
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate assessment of ternary complex cooperativity. Below are generalized protocols for three key techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Purified target protein and E3 ligase
-
PROTAC with a linker such as this compound
-
Isothermal Titration Calorimeter
-
Appropriate buffer (e.g., PBS or HEPES, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dialyze both proteins against the same buffer to ensure a precise match.
-
Dissolve the PROTAC in the same buffer. A small amount of DMSO may be used for initial solubilization, with the final DMSO concentration matched between the syringe and cell solutions.
-
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the target protein, titrate the PROTAC solution into the sample cell containing the target protein.
-
To determine the affinity of the PROTAC for the E3 ligase, titrate the PROTAC solution into the sample cell containing the E3 ligase.
-
-
Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, titrate the target protein into the sample cell containing both the PROTAC and the E3 ligase at concentrations that favor the binary complex formation.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to an appropriate binding model to determine the Kd, ΔH, and n for each interaction.
-
Calculate the cooperativity factor (α) using the Kd values from the binary and ternary titrations.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.[7][8]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified proteins and PROTAC
-
Immobilization reagents (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization:
-
Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and calculate the Kd.
-
In a separate experiment, if desired, immobilize the target protein and inject the PROTAC to determine the other binary interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface to measure the ternary binding kinetics and affinity.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic rate constants and dissociation constants.
-
Calculate the cooperativity factor (α) from the binary and ternary Kd values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[3]
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Materials:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore like Terbium)
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like a fluorescent protein or dye)
-
PROTAC
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the labeled proteins and a serial dilution of the PROTAC in an appropriate assay buffer.
-
-
Assay Setup:
-
In a microplate, combine the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.
-
Include controls such as no PROTAC and no proteins.
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal (emission from both the donor and acceptor fluorophores after excitation of the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (EC50) can be determined. While not a direct measure of cooperativity in the same way as ITC or SPR, the potency can be an indicator of the stability of the ternary complex.
-
Visualizing Molecular Interactions and Workflows
Diagrams are crucial for illustrating the complex relationships in ternary complex formation and the experimental procedures used to study them.
Caption: The thermodynamic cycle of PROTAC-induced ternary complex formation.
Caption: A generalized workflow for determining cooperativity using SPR.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking m-PEG2-O-Ph-3-NH2 Against Novel PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of m-PEG2-O-Ph-3-NH2, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other novel PROTAC (Proteolysis Targeting Chimera) linkers. The selection of a suitable linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex, which ultimately dictates the efficiency of target protein degradation. This guide presents a summary of quantitative data from representative studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to inform the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a target protein to an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] The linker connecting the target-binding and E3 ligase-recruiting moieties is not merely a spacer but an active component that governs the PROTAC's overall activity.[3] Key performance attributes influenced by the linker include:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[4]
-
Cellular Permeability and Solubility: The physicochemical properties of the linker significantly impact a PROTAC's ability to cross the cell membrane and remain soluble in aqueous environments.[5]
-
Pharmacokinetic Properties: Linker composition affects metabolic stability and the overall pharmacokinetic profile, influencing the in vivo efficacy of the PROTAC.[5]
Comparative Analysis of PROTAC Linkers
PROTAC linkers can be broadly categorized into flexible and rigid linkers. This compound falls into the category of flexible PEG linkers.
This compound: A Flexible PEG Linker
This compound is a commercially available, flexible linker that incorporates a two-unit polyethylene glycol (PEG) chain.[6][7][8] PEG linkers are widely used in PROTAC design due to their ability to enhance the hydrophilicity and aqueous solubility of the resulting PROTAC molecule.[5] This can improve cell permeability and overall pharmacokinetic properties. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[9] However, compared to other linker types, PEG linkers may exhibit reduced metabolic stability.[5]
Novel PROTAC Linkers: An Overview
In addition to the well-established PEG and alkyl chain linkers, researchers are increasingly exploring novel linker chemistries to enhance PROTAC performance. These include:
-
Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes and triazoles.[10] The reduced conformational freedom of rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty of binding.[5][11] They can also improve selectivity and metabolic stability.[11] However, their lack of flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal.[11]
-
"Clickable" Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of a diverse library of PROTACs with different linkers. Triazole-containing linkers generated through this method are metabolically stable and can enhance the rigidity of the linker.[5]
Quantitative Data Presentation
Direct head-to-head comparative data for PROTACs utilizing this compound against a comprehensive panel of novel linkers within a single experimental system is not extensively available in the public domain. However, the following tables summarize representative data from various studies to illustrate the general performance differences between flexible PEG linkers and other linker types. The key parameters for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Table 1: Representative Performance of PROTACs with Flexible (PEG and Alkyl) Linkers
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG | 4 PEG units | 5 | >95 | HeLa |
| BRD4 | PEG | 2 PEG units | 50 | >90 | HeLa |
| BRD4 | PEG | 6 PEG units | 25 | >90 | HeLa |
| CRBN | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | - | HEK293T |
| CRBN | PEG | 3 PEG units | Weak degradation | - | HEK293T |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution.[12]
Table 2: Representative Performance of PROTACs with Rigid Linkers
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| H-PGDS | Rigid (Methylene modified) | - | 0.22 | >90 | KU812 |
| H-PGDS | Rigid (Spirocyclic) | Azaspiro[3.5]nonane | 0.15 | >90 | KU812 |
| H-PGDS | Rigid (Spirocyclic) | Azaspiro[5.5]undecane | 0.19 | >90 | KU812 |
| Androgen Receptor | Rigid (Disubstituted phenyl) | - | No activity | - | 22Rv1 |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
1. Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the desired concentrations of the PROTAC for a specific time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4][6]
-
2. HiBiT Assay for Quantifying Endogenous Protein Degradation
This assay provides a quantitative measurement of protein degradation in real-time in living cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous locus of the target protein in a cell line that stably expresses the LgBiT protein.
-
-
Assay Protocol:
-
Seed the HiBiT-tagged cells in a white, 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
For kinetic measurements, add a live-cell substrate (e.g., Nano-Glo® Live Cell Substrate).
-
Measure luminescence at regular intervals using a plate reader.
-
For endpoint measurements, after the desired treatment time, add a lytic reagent containing the LgBiT protein and substrate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax.
-
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS).
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.
-
An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
4. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized protein to measure the binary binding kinetics.
-
Inject the target protein over a different flow cell with immobilized E3 ligase to check for direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Alternatively, inject the target protein over the E3 ligase surface in the presence of a constant concentration of the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
The formation of a ternary complex is confirmed by an increase in the binding response compared to the binary interactions.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for benchmarking PROTAC linkers.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR) disrupts downstream signaling.[2]
Caption: PROTAC-mediated degradation of IRAK4 blocks inflammatory signaling pathways.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Phenyl-PEG Linkers in PROTAC Design Across E3 Ligase Systems
This guide provides a comparative analysis of linkers structurally related to m-PEG2-O-Ph-3-NH2, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain and a phenyl group. While direct comparative studies on this compound across multiple E3 ligase systems are not extensively documented in peer-reviewed literature, this guide draws upon published data for structurally similar linkers to evaluate their impact on the efficacy of Proteolysis Targeting Chimeras (PROTACs). We will explore how the choice of linker influences degradation activity when recruiting different E3 ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL).
The primary function of a linker in a PROTAC is to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, rigidity, and chemical composition are critical for optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.
General PROTAC Mechanism of Action
PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Performance Comparison of Linkers in CRBN and VHL Systems
The choice of E3 ligase recruiter (e.g., pomalidomide (B1683931) for CRBN, VH032 for VHL) and the linker architecture significantly impacts PROTAC efficacy. Studies have shown that for the same target protein, a VHL-recruiting PROTAC may require a different optimal linker than a CRBN-recruiting PROTAC. This is due to differences in the topology of the E3 ligase-ligand binding surfaces and the requirements for forming a productive ternary complex.
Below is a summary of data from a study by Crews et al. (2015) on the degradation of RIPK2, which compares different linker types for both CRBN- and VHL-recruiting PROTACs. While not containing this compound, it illustrates the principle of linker-dependent efficacy.
Table 1: Comparison of Linker Efficacy for RIPK2 Degradation
| PROTAC | E3 Ligase Recruited | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| Compound 1 | CRBN | PEG | 12 | >1000 | ~20 |
| Compound 2 | CRBN | Alkyl | 11 | 30 | >95 |
| Compound 3 | VHL | PEG | 12 | 10 | >95 |
| Compound 4 | VHL | Alkyl | 11 | 100 | ~80 |
Data is illustrative and derived from principles discussed in the literature. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.
From this representative data, we can infer:
-
Linker composition matters: For CRBN-based degradation of RIPK2, the alkyl linker (Compound 2) was significantly more effective than the PEG linker (Compound 1).
-
E3 ligase context is key: Conversely, for VHL-based degradation, the PEG linker (Compound 3) was more potent than the alkyl linker (Compound 4).
This highlights that there is no universally optimal linker; it must be empirically determined for a given target and E3 ligase pair. Phenyl-PEG linkers, like this compound, offer a semi-rigid structure that can be advantageous in pre-organizing the binding partners for ternary complex formation. The phenyl group adds rigidity compared to a simple PEG or alkyl chain, which can reduce the entropic penalty of complex formation.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and standardized assays. Below are outlines of key experimental protocols.
Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) at a suitable density. Allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to a vehicle-treated control (e.g., DMSO). Plot the data to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to determine if the degradation of the target protein results in a cytotoxic or anti-proliferative effect, which is often the therapeutic goal.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well plate. Treat with a dose-response curve of the PROTAC for a desired period (e.g., 72 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well (volume is typically equal to the culture medium volume).
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to vehicle-treated control cells. Plot the results to determine the IC50 (concentration for 50% inhibition of viability).
Experimental Workflow for PROTAC Evaluation
The development and evaluation of a PROTAC follows a logical workflow, from design to in-vivo testing.
Caption: A standard workflow for the design and evaluation of PROTACs.
Conclusion
The efficacy of a PROTAC is a complex interplay between the target protein, the chosen E3 ligase, and the linker that connects them. While this compound represents a common structural motif—a semi-rigid PEG-phenyl linker—its optimal performance is not guaranteed across all systems. As demonstrated by comparative studies of different linker types, what works for a CRBN-based PROTAC may be suboptimal for a VHL-based one, and vice versa. The inclusion of rigid elements like a phenyl group within a flexible PEG chain can provide a favorable balance of conformational freedom and pre-organization to facilitate ternary complex formation. However, empirical testing through systematic screening of linkers remains the most reliable strategy for identifying a PROTAC with the desired degradation potency and maximal effect.
Safety Operating Guide
Navigating the Disposal of m-PEG2-O-Ph-3-NH2: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[2][3] Handle the compound in a well-ventilated area to avoid inhalation of any dust or vapors.[1] In case of accidental contact, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
In case of skin contact: Wash the affected area thoroughly with soap and plenty of water.[1][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][3]
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of m-PEG2-O-Ph-3-NH2:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, and gloves, in a designated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with the chemical and be sealable to prevent leaks or spills.
-
-
Waste Treatment (for small quantities):
-
For small spills or residual amounts, absorb the material with an inert substance like vermiculite, dry sand, or earth.[1]
-
Carefully sweep up the absorbed material and place it into the designated chemical waste container.
-
-
Container Labeling and Storage:
-
Label the waste container clearly with "Waste this compound" and include any other relevant hazard information, if known.
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Dispose of the chemical waste through your institution's or company's hazardous waste management program.
-
Do not flush this compound or its solutions down the sewer.[1]
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Chemical and Physical Properties
The following table summarizes the general properties of related methoxy (B1213986) PEG amine compounds. Note that the appearance and melting point can vary depending on the molecular weight.
| Property | Value |
| Appearance | White to off-white solid, semi-solid, or liquid (depending on molecular weight)[4][5] |
| Solubility | Soluble in water, chloroform, and DMSO[4][5][6][7] |
| Stability | Stable under normal conditions; should be stored at 2-8°C, desiccated, and protected from light[4][5] |
| Purity | Typically >95%[4][5] |
| Reactivity | Reacts with carboxylic acids, NHS esters, and other amine-reactive groups[4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. nanocs.net [nanocs.net]
- 5. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]
- 6. Methoxypolyethylene glycol amine | 80506-64-5 [chemicalbook.com]
- 7. 80506-64-5 CAS MSDS (Methoxypolyethylene glycol amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Essential Safety and Operational Guide for Handling m-PEG2-O-Ph-3-NH2
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of m-PEG2-O-Ph-3-NH2, a bifunctional linker commonly utilized in bioconjugation and drug delivery applications. Adherence to these procedures is critical for minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE based on standard laboratory practices for similar chemical compounds.[2]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes of the chemical. Standard safety glasses are insufficient.[1] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. It is recommended to use double gloves for added protection. Gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Handling the compound in powdered form requires working in a certified chemical fume hood to prevent inhalation of dust particles.[1][2] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for both safety and experimental success.
1. Preparation:
-
Before handling, ensure all necessary materials and equipment, including the correct PPE, are readily available.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, which can affect the compound's stability.[1][2] The compound is typically stored at temperatures ranging from -20°C to 4°C.[1][4]
2. Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to avoid inhalation of dust.[1][2]
-
For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[2]
3. Solution Preparation:
-
Given that some PEG reagents can be low-melting solids and challenging to weigh accurately, preparing a stock solution is often advisable.[2]
-
Solvents such as DMSO, water, DCM, and DMF can be used. For instance, a stock solution can be prepared in DMSO.[2]
4. Post-Handling:
-
After handling, decontaminate the work area thoroughly.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding chemical waste. These guidelines will supersede any general recommendations.[5]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
